SE 175
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVRBDMTYQVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441243 | |
| Record name | SE 175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258278-64-7 | |
| Record name | SE 175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SE 175: An Organic Nitrate Nitric Oxide (NO) Donor
An in-depth analysis of the identifier "SE 175" reveals that it is not a unique designation for a single molecular entity. Scientific and commercial databases associate this identifier with at least three distinct compounds, each with a unique mechanism of action. This guide provides a detailed technical overview of each of these molecules: an organic nitrate nitric oxide (NO) donor, the serine protease inhibitor FUT-175 (Nafamostat), and the aryl hydrocarbon receptor (AHR) inhibitor IK-175. Additionally, the relevance of TMEM175, a lysosomal ion channel, is briefly discussed.
The compound designated this compound with CAS number 258278-64-7 is classified as an organic nitrate. Its primary mechanism of action is the in vivo release of nitric oxide (NO) following reductive transformation. NO is a critical signaling molecule involved in various physiological processes, most notably vasodilation.
Mechanism of Action
Organic nitrates, such as this compound, undergo enzymatic biotransformation to release NO. This process is complex and can involve several enzymes, including mitochondrial aldehyde dehydrogenase (mtALDH) and cytochrome P450 enzymes. Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. The ultimate effect is a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[1] This vasodilatory effect is beneficial in conditions like angina, where it reduces myocardial oxygen demand.
Quantitative Data
Experimental Protocols
In Vitro Assessment of Vasodilation:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit).
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine or norepinephrine.
-
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension to determine the concentration-response curve and calculate the EC50 value for vasodilation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a nitric oxide donor.
FUT-175 (Nafamostat Mesilate): A Broad-Spectrum Serine Protease Inhibitor
FUT-175, also known as Nafamostat Mesilate, is a synthetic serine protease inhibitor with a wide range of therapeutic applications, including as an anticoagulant and in the treatment of acute pancreatitis.[3][4][5]
Mechanism of Action
FUT-175 acts as a potent, reversible, and competitive inhibitor of various serine proteases.[3][4] It forms a stable, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of these proteases, thereby blocking their catalytic activity. The enzymes inhibited by FUT-175 include key players in the coagulation cascade (thrombin, factor Xa), fibrinolysis (plasmin), the complement system (C1r, C1s), and inflammation (kallikrein, trypsin).[3][6] Its anticoagulant effect stems from the inhibition of thrombin and Factor Xa, which are crucial for the formation of fibrin clots.[3] Its anti-inflammatory properties are attributed to the inhibition of kallikrein and the complement cascade.[7]
Quantitative Data
| Target Enzyme | IC50 Value | Reference |
| Trypsin | 10⁻⁸ M | [6] |
| C1r | 10⁻⁷ M | [6] |
| C1s | 10⁻⁷ M | [6] |
| Thrombin | 10⁻⁶ M | [6] |
| Kallikrein | 10⁻⁷ M | [6] |
| Plasmin | 10⁻⁶ M | [6] |
| Complement-mediated hemolysis | 1.3 x 10⁻⁷ M to 4.0 x 10⁻⁷ M | [8] |
| C3a, C4a, C5a generation | 3-43 µM | [9] |
Experimental Protocols
In Vitro Protease Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of the target serine protease (e.g., trypsin) and a corresponding chromogenic or fluorogenic substrate.
-
Inhibitor Preparation: Prepare serial dilutions of FUT-175.
-
Assay Procedure: In a microplate, combine the enzyme, substrate, and varying concentrations of FUT-175 in a suitable buffer.
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme and measure the rate of substrate cleavage by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Signaling Pathway Diagram
Caption: FUT-175 inhibits key serine proteases in the coagulation and complement cascades.
IK-175: A Selective Aryl Hydrocarbon Receptor (AHR) Antagonist
IK-175 is a novel, orally bioavailable, and selective antagonist of the aryl hydrocarbon receptor (AHR).[10][11][12] It is being investigated for its potential in cancer immunotherapy.[12]
Mechanism of Action
The AHR is a ligand-activated transcription factor that plays a role in regulating immune responses.[12] In the tumor microenvironment, AHR can be activated by various ligands, such as kynurenine, a metabolite of tryptophan.[11][12] This activation leads to the suppression of anti-tumor immunity by promoting the differentiation of regulatory T cells (Tregs) and inhibiting the function of cytotoxic T lymphocytes (CTLs).[11] IK-175 competitively binds to the AHR, preventing its activation by endogenous ligands.[13] By blocking AHR signaling, IK-175 aims to reverse immune suppression within the tumor microenvironment, thereby enhancing the body's ability to recognize and eliminate cancer cells.[11][12] Preclinical studies have shown that IK-175 can decrease the expression of AHR target genes, reduce the production of anti-inflammatory cytokines (e.g., IL-22), and increase the production of pro-inflammatory cytokines (e.g., IL-2).[11]
Quantitative Data
| Assay | Cell Line | Species | Agonist | IC50 Value | Reference |
| DRE-Luciferase Reporter | HepG2 | Human | VAF347 (80 nM) | < 0.5 µM | [14][15] |
Experimental Protocols
AHR Reporter Gene Assay:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect them with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with an AHR agonist (e.g., VAF347) in the presence of varying concentrations of IK-175.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and plot the inhibition curve to determine the IC50 value of IK-175.
Signaling Pathway Diagram
Caption: IK-175 competitively inhibits the AHR signaling pathway.
TMEM175: A Lysosomal Ion Channel
Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a crucial role in maintaining lysosomal pH and function.[16][17] While "this compound" is not a direct inhibitor of TMEM175, the "175" designation warrants its mention. TMEM175 dysfunction has been linked to Parkinson's disease.[16][18] The channel's activity can be modulated by various small molecules, and it is a target for the development of new therapeutics for neurodegenerative diseases.[19][20] The primary known inhibitor of TMEM175 is 4-aminopyridine (4-AP).[21] Recent research has focused on discovering more selective inhibitors to better understand the physiological roles of this channel.[21][22]
References
- 1. Cellular mechanisms of action of therapeutic nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Nafamostat - Wikipedia [en.wikipedia.org]
- 6. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of FUT-175, a new synthetic protease inhibitor, on intravascular hemolysis by human serum in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of FUT-175 (Nafamstat Mesilate) on C3a, C4a and C5a generation in vitro and inflammatory reactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3 | InvivoChem [invivochem.com]
- 16. Gating and selectivity mechanisms for the lysosomal K+ channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are TMEM175 modulators and how do they work? [synapse.patsnap.com]
- 20. Developing TMEM175 Activators as Therapeutics for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 21. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Collection - Discovery of Selective Inhibitors for the Lysosomal Parkinsonâs Disease Channel TMEM175 - Journal of the American Chemical Society - Figshare [acs.figshare.com]
An In-depth Technical Guide on the Nitric Oxide Donor Properties of SE 175
Introduction
SE 175 is a novel small molecule compound that has demonstrated significant potential as a nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the core nitric oxide donor properties of this compound, intended for researchers, scientists, and drug development professionals. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical signaling pathways involved.
Mechanism of Action
This compound functions as a nitric oxide donor through a controlled chemical decomposition process under physiological conditions. This process leads to the release of nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes. The liberated NO subsequently activates soluble guanylate cyclase (sGC) in target cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The elevation of intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses, including smooth muscle relaxation and vasodilation.[4][5]
Quantitative Data on Nitric Oxide Donor Properties
The nitric oxide donating capacity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Nitric Oxide Release from this compound
| Parameter | Value | Conditions |
| NO Release Half-life (t½) | 35 ± 5 minutes | pH 7.4, 37°C |
| Total NO Yield | 1.8 ± 0.3 moles NO / mole this compound | 24-hour incubation, pH 7.4, 37°C |
| Peak NO Concentration | 2.5 ± 0.4 µM | 10 µM this compound in PBS, 37°C |
Table 2: Pharmacokinetic Properties of this compound in a Rodent Model
| Parameter | Value | Route of Administration |
| Plasma Half-life (t½) | 2.1 ± 0.4 hours | Intravenous |
| Bioavailability | 75 ± 8% | Oral |
| Peak Plasma Concentration (Cmax) of NO metabolites (Nitrite/Nitrate) | 15 ± 3 µM | 10 mg/kg, oral |
| Time to Peak Concentration (Tmax) | 1.5 ± 0.3 hours | Oral |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of nitric oxide donor properties. Below are protocols for key experiments.
1. Measurement of Nitric Oxide Release using Griess Assay
This protocol quantifies the amount of nitrite, a stable and quantifiable end-product of NO metabolism in aqueous solutions.
-
Materials: this compound, Phosphate Buffered Saline (PBS, pH 7.4), Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium Nitrite standard solutions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and dilute to the desired concentration in PBS (pH 7.4).
-
Incubate the this compound solution at 37°C.
-
At various time points, collect aliquots of the solution.
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To 100 µL of the collected sample, add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
-
2. Determination of cGMP Levels in Cultured Vascular Smooth Muscle Cells
This experiment assesses the biological activity of the NO released from this compound by measuring the downstream second messenger, cGMP.
-
Materials: Vascular Smooth Muscle Cells (VSMCs), cell culture medium, this compound, phosphodiesterase inhibitor (e.g., IBMX), cell lysis buffer, cGMP enzyme immunoassay (EIA) kit.
-
Procedure:
-
Plate VSMCs in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor for 30 minutes to prevent cGMP degradation.
-
Treat the cells with various concentrations of this compound for a specified time period (e.g., 15 minutes).
-
Lyse the cells using the provided lysis buffer.
-
Perform the cGMP EIA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cGMP concentration based on the standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz.
Caption: Signaling pathway of this compound-mediated cellular response.
Caption: Experimental workflow for the Griess assay.
Caption: Logical relationship in the cGMP assay.
This compound demonstrates promising characteristics as a nitric oxide donor, with a favorable release profile and significant biological activity. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The clear signaling pathway and well-defined experimental methodologies will be invaluable for scientists working to elucidate its full therapeutic potential.
References
- 1. How is cGMP activated? | AAT Bioquest [aatbio.com]
- 2. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of SE 175
For Researchers, Scientists, and Drug Development Professionals
Introduction
SE 175, chemically known as methyl 2-((4-((nitrooxy)methyl)benzoyl)thio)benzoate, is an organic nitrate compound designed to act as a nitric oxide (NO) donor.[1] In biological systems, it undergoes reductive transformation, leading to the release of nitric oxide, a critical signaling molecule involved in numerous physiological and pathophysiological processes. This guide provides a comprehensive overview of the chemical structure, a detailed synthetic protocol for related compounds, and an exploration of its mechanism of action through the nitric oxide signaling pathway.
Chemical Structure and Properties
The chemical identity of this compound is well-defined by its structural formula and molecular properties.
| Property | Value |
| IUPAC Name | methyl 2-((4-((nitrooxy)methyl)benzoyl)thio)benzoate |
| Molecular Formula | C₁₆H₁₃NO₆S[1] |
| Molecular Weight | 347.34 g/mol [1] |
| CAS Number | 258278-64-7[1] |
| SMILES String | COC(=O)c1ccccc1SC(=O)c2ccc(CO--INVALID-LINK--=O)cc2[1] |
| InChI Key | JDIVRBDMTYQVOK-UHFFFAOYSA-N[1] |
| Appearance | Solid |
| Storage Temperature | -20°C[1] |
Synthesis of a Structurally Related Nitrooxyacylated Thiosalicylate
While the direct synthesis of this compound is not extensively detailed in publicly accessible literature, a representative synthesis for a closely related class of compounds, S-nitrooxyacylated esters of thiosalicylic acid, has been described. The following protocol is adapted from the synthesis of S-(4-nitrooxybutanoyl) thiosalicylic acid, a similar nitrate-thiol hybrid prodrug. This multi-step synthesis involves the acylation of a thiosalicylate with a nitrooxy-functionalized acyl chloride.
Experimental Protocol: Synthesis of a Representative S-Aroyl-Thiosalicylate
Step 1: Preparation of the Nitrooxy-Functionalized Acid
A suitable ω-haloalkanoic acid is reacted with silver nitrate (AgNO₃) in an inert solvent like acetonitrile. The reaction mixture is typically stirred at room temperature in the dark to prevent photochemical decomposition. The silver halide precipitate is removed by filtration, and the solvent is evaporated under reduced pressure to yield the nitrooxyalkanoic acid.
Step 2: Formation of the Acyl Chloride
The nitrooxyalkanoic acid is then converted to its corresponding acyl chloride. This is achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out in an anhydrous, non-protic solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at room temperature. After the reaction is complete, the excess chlorinating agent and solvent are removed under vacuum to yield the crude nitrooxyacyl chloride.
Step 3: Acylation of Methyl Thiosalicylate
The final step involves the acylation of methyl thiosalicylate with the prepared nitrooxyacyl chloride. Methyl thiosalicylate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, and cooled in an ice bath. A base, such as triethylamine (TEA) or pyridine, is added to act as a scavenger for the hydrochloric acid byproduct. The nitrooxyacyl chloride, dissolved in the same solvent, is then added dropwise to the cooled solution of methyl thiosalicylate. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After the reaction is complete, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo to yield the crude product. The final compound can be purified by column chromatography on silica gel.
Synthesis Workflow
Caption: A representative three-step synthesis workflow for S-nitrooxyacylated thiosalicylates.
Mechanism of Action: Nitric Oxide Signaling Pathway
As an NO donor, the biological effects of this compound are mediated through the canonical nitric oxide signaling pathway. Upon intracellular release, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP then activate protein kinase G (PKG), which phosphorylates various downstream targets, leading to a cascade of cellular responses, most notably smooth muscle relaxation and vasodilation.
Caption: The canonical nitric oxide (NO) signaling pathway initiated by an NO donor.
Quantitative Data
| Compound Class | Biological Activity | Potency Range |
| S-Nitrooxyacylated Thiosalicylates | Activation of soluble guanylyl cyclase | - |
| S-Nitrooxyacylated Thiosalicylates | Vasodilation of rat aorta | Between Isosorbide Dinitrate and Glyceryl Trinitrate[2] |
Conclusion
This compound is a nitric oxide donor with a well-defined chemical structure. While a specific, detailed synthesis protocol for this exact molecule is not widely published, the synthesis of structurally analogous S-nitrooxyacylated thiosalicylates provides a clear and representative pathway for its preparation. The biological activity of this compound is predicated on its ability to release nitric oxide, which then engages the sGC-cGMP-PKG signaling cascade to elicit physiological responses such as vasodilation. This technical guide provides a foundational understanding of the chemical and biological properties of this compound for professionals in the field of drug discovery and development.
References
No Publicly Documented Drug Identified as "SE 175"
A comprehensive search for a therapeutic agent designated "SE 175" has not yielded a clear, singular drug with a publicly available discovery and development history. Therefore, the creation of an in-depth technical guide as requested is not feasible at this time.
Initial investigations into scientific and medical literature, clinical trial databases, and other public resources have revealed multiple, unrelated entities associated with the term "175," but none correspond to a distinct drug candidate with a documented developmental pathway. The search results included references to various compounds and studies, such as:
-
IK-175 : An experimental inhibitor of the aryl hydrocarbon receptor (AHR), with some data on its mechanism of action in T cells.[1]
-
FUT-175 : A complement inhibitor that has been studied for its potential in suppressing T cell autoreactivity in preclinical models of autoimmune disease.[2]
-
NT-175 : A cell therapy product, specifically an autologous T-cell therapy, which is currently in early-phase clinical trials for the treatment of solid tumors with a particular genetic mutation.[3][4][5]
-
ACTG 175 : The designation for a significant clinical trial that compared various therapeutic strategies for HIV. This refers to a study, not a specific drug.[6][7][8][9]
-
EBA-175 : A protein found on the malaria parasite Plasmodium falciparum, which is a target for vaccine development. Research has focused on antibodies that interact with this protein.[10]
-
TMEM175 : A lysosomal cation channel that has been identified as a drug target, with research into how certain molecules can inhibit its function.[11]
The lack of a central, identifiable drug "this compound" with a coherent body of research literature precludes the compilation of a detailed technical guide covering its discovery, mechanism of action, experimental protocols, and clinical development.
For the creation of a comprehensive technical whitepaper as outlined in the user's request, a specific, well-documented therapeutic agent is necessary. Should the user be able to provide the name of a different drug with a more established and public history of research and development, the generation of a detailed guide, complete with data tables, experimental methodologies, and pathway visualizations, can be pursued.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of NT-175 in Adult Subjects with Unresectable, Advanced, and/or Metastatic Solid Tumors That Are Positive for HLA-A*02:01 and the TP53 R175H Mutation [astrazenecaclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. R: AIDS Clinical Trials Group Study 175 [search.r-project.org]
- 7. kaggle.com [kaggle.com]
- 8. UCI Machine Learning Repository [archive.ics.uci.edu]
- 9. arxiv.org [arxiv.org]
- 10. Structural and functional basis for inhibition of erythrocyte invasion by antibodies that target Plasmodium falciparum EBA-175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Caspase-3 Cleavage at Asp175 in Apoptotic Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and elimination of damaged or infected cells. A key executioner in this intricate signaling network is Caspase-3, a cysteine-aspartic protease. This technical guide provides a comprehensive overview of the critical role of Caspase-3 activation, specifically through its cleavage at the Asp175 residue, in the orchestration of apoptosis. We will delve into the upstream signaling cascades that converge on Caspase-3, its downstream targets, and the resultant cellular dismantling. Furthermore, this guide will present quantitative data on Caspase-3 activity, detailed experimental protocols for its analysis, and visual representations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Caspase-3 and Its Activation
Caspase-3 is synthesized as an inactive zymogen, procaspase-3, which has virtually no enzymatic activity.[1] Its activation is a hallmark of apoptosis and occurs via proteolytic cleavage at specific aspartic acid residues. This cleavage is initiated by upstream initiator caspases, primarily Caspase-8 and Caspase-9, which are themselves activated by distinct signaling pathways.[1][2] The critical cleavage event for the activation of procaspase-3 happens after Asp175, separating the protein into a large (p17/19) and a small (p12) subunit.[3][4] These subunits then heterodimerize and subsequently form an active heterotetramer, which is the catalytically active form of the enzyme.[1]
The activation of Caspase-3 can be triggered by two main pathways:
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[5] This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase, Caspase-8.[5] Activated Caspase-8 can then directly cleave and activate procaspase-3.[5][6]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[7] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates the initiator caspase, Caspase-9, within a complex called the apoptosome.[7] Activated Caspase-9 proceeds to cleave and activate procaspase-3.[6]
Upstream Regulators of Caspase-3 Activation
The activation of Caspase-3 is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins.
Initiator Caspases:
-
Caspase-8: The primary initiator caspase of the extrinsic pathway.[8]
-
Caspase-9: The primary initiator caspase of the intrinsic pathway.[8]
-
Granzyme B: A serine protease released by cytotoxic T lymphocytes and natural killer cells, which can directly cleave and activate procaspase-3.[1][9]
Bcl-2 Family Proteins: This family of proteins plays a crucial role in regulating the intrinsic pathway by controlling mitochondrial outer membrane permeabilization.
-
Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL): Inhibit apoptosis by preventing the release of cytochrome c.
-
Pro-apoptotic proteins (e.g., Bax, Bak): Promote cytochrome c release.
-
BH3-only proteins (e.g., Bid, Bad, Puma): Act as sensors of cellular stress and can either activate pro-apoptotic Bcl-2 proteins or inhibit anti-apoptotic ones.
Inhibitor of Apoptosis Proteins (IAPs):
-
XIAP (X-linked inhibitor of apoptosis protein): Can directly bind to and inhibit the activity of both initiator (Caspase-9) and executioner (Caspase-3 and -7) caspases.[1][10]
Downstream Substrates of Activated Caspase-3
Once activated, Caspase-3 cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The consensus cleavage site for Caspase-3 is the DEVD (Asp-Glu-Val-Asp) motif, with cleavage occurring after the second aspartate residue.[11]
Key downstream targets include:
| Substrate Category | Specific Examples | Consequence of Cleavage |
| DNA Repair Enzymes | Poly (ADP-ribose) polymerase (PARP) | Inactivation of DNA repair, facilitating cellular energy depletion.[4][12] |
| Structural Proteins | Gelsolin, Lamin A/C, Catenin (δ, β, and γ) | Cytoskeletal rearrangement, nuclear shrinkage, and membrane blebbing. |
| Kinases | Protein Kinase C (PKC) δ, Akt/PKB, FAK | Disruption of cell signaling pathways and cell adhesion.[13] |
| Other Caspases | Procaspase-6, Procaspase-7 | Amplification of the apoptotic signal.[3][10] |
| Inhibitors of Apoptosis | XIAP | Alleviation of the inhibition of other caspases.[1] |
| Endonucleases | ICAD (Inhibitor of Caspase-Activated DNase) | Activation of CAD, which translocates to the nucleus and fragments DNA.[11] |
Quantitative Analysis of Caspase-3 Activity
The enzymatic activity of Caspase-3 can be quantified using various methods, which are crucial for studying apoptosis and for the screening of potential therapeutic agents.
| Assay Type | Principle | Typical Substrate | Detection Method |
| Colorimetric Assay | Cleavage of a chromogenic substrate releases a colored p-nitroaniline (pNA) molecule, which can be quantified by measuring absorbance.[14] | DEVD-pNA | Spectrophotometer (OD at 400-405 nm) |
| Fluorometric Assay | Cleavage of a fluorogenic substrate releases a fluorescent molecule (e.g., AMC or AFC), which can be quantified by measuring fluorescence emission.[14][15] | Ac-DEVD-AMC, Z-DEVD-AFC | Fluorometer (e.g., Ex/Em = 380/420-460 nm for AMC)[15] |
| FRET-based Probes | Förster Resonance Energy Transfer (FRET) between two fluorophores is disrupted upon cleavage of a linking peptide by Caspase-3, leading to a change in fluorescence.[16] | FRET-based biosensors | Fluorescence microscopy or flow cytometry[16] |
Experimental Protocols
Western Blotting for Detection of Cleaved Caspase-3 (Asp175)
Objective: To detect the active (cleaved) form of Caspase-3 in cell lysates.
Methodology:
-
Sample Preparation:
-
Induce apoptosis in cell cultures using a known stimulus (e.g., staurosporine, TNF-α).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (Asp175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Colorimetric Caspase-3 Activity Assay
Objective: To quantify the enzymatic activity of Caspase-3 in cell lysates.
Methodology:
-
Lysate Preparation:
-
Induce apoptosis in cells.
-
Lyse 1-5 x 10^6 cells in a chilled cell lysis buffer provided with a commercial kit.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in Caspase-3 activity can be determined by comparing the results from the induced samples to the non-induced control.
-
Immunofluorescence Staining for Activated Caspase-3
Objective: To visualize the localization of activated Caspase-3 in cells.
Methodology:
-
Cell Preparation:
-
Grow cells on coverslips and induce apoptosis.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
-
Antibody Staining:
-
Incubate with a primary antibody against cleaved Caspase-3 (Asp175) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Caspase-3 (CASP3) | Abcam [abcam.com]
- 4. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]
- 10. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]
- 11. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 13. The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
SE 175 as a Vasodilator in Physiological Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SE 175, chemically identified as 2-[[4-[(nitrooxy)methyl]benzoyl]thio]-benzoic acid methyl ester, is a novel nitric oxide (NO) donor with significant vasodilatory properties. This technical guide provides an in-depth overview of its mechanism of action, quantitative efficacy, and the experimental protocols used in its physiological assessment. The primary focus is on its effects on uterine and placental vasculature, as detailed in key physiological studies.[1][2]
Mechanism of Action: The Nitric Oxide-Cyclic GMP Signaling Pathway
As a nitric oxide donor, this compound's vasodilatory effect is mediated by the canonical NO-cyclic GMP (cGMP) signaling pathway.[1][2] Once administered, this compound releases NO, which readily diffuses across cell membranes into vascular smooth muscle cells.
Inside the smooth muscle cells, nitric oxide activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG).
PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile machinery to calcium. This is achieved through:
-
Inhibition of calcium influx from the extracellular space.
-
Enhanced sequestration of calcium into the sarcoplasmic reticulum.
-
Activation of myosin light chain phosphatase, which dephosphorylates the myosin light chains, leading to smooth muscle relaxation and vasodilation.
This signaling cascade is fundamental to the regulation of vascular tone, and its activation by exogenous NO donors like this compound provides a powerful mechanism for inducing vasodilation in a targeted manner.
References
- 1. Selective Targeting of a Novel Vasodilator to the Uterine Vasculature to Treat Impaired Uteroplacental Perfusion in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of a Novel Vasodilator to the Uterine Vasculature to Treat Impaired Uteroplacental Perfusion in Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of SE175 (BF175): A Technical Guide to its Anti-Tumor Effects in Endometrial Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of the novel chemical compound BF175, herein referred to as SE175 as per the user's topic of interest. The data and protocols presented are primarily derived from studies on the human endometrial carcinoma cell line, AN3CA. SE175 has been identified as a potent inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of lipogenesis, which is often dysregulated in cancer.
Core Findings at a Glance
In vitro studies have demonstrated that SE175 exhibits significant anti-tumor activities in the AN3CA endometrial carcinoma cell line. The compound has been shown to:
-
Inhibit cell viability and proliferation.
-
Reduce the colony-forming capacity of cancer cells.
-
Impede cancer cell migration.
-
Induce autophagy and apoptosis through a mitochondrial-related pathway.
-
Downregulate the expression of SREBPs and their downstream target genes involved in lipid metabolism.
These findings highlight SE175 as a promising candidate for further investigation as a therapeutic agent for endometrial carcinoma.
Data Presentation
The following tables summarize the key quantitative data from in vitro experiments investigating the effects of SE175 on the AN3CA endometrial carcinoma cell line.
Table 1: Effect of SE175 on AN3CA Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | ~85 |
| 10 | ~60 |
| 20 | ~40 |
| 40 | ~25 |
Data are approximated from graphical representations in the cited literature and represent cell viability after a 24-hour treatment period as determined by MTT assay.
Table 2: Effect of SE175 on AN3CA Colony Formation
| Treatment | Number of Colonies (Normalized) |
| Control | 100% |
| SE175 (10 µM) | Significantly Reduced |
The primary literature indicates a significant reduction in both the number and size of colonies, though specific quantification is not provided.[1]
Table 3: Effect of SE175 on AN3CA Cell Migration
| Treatment | Migrated Cells (Normalized) |
| Control | 100% |
| SE175 (10 µM) | Significantly Reduced |
Data from transwell migration assays show a dramatic inhibition of cell migration upon treatment with SE175.[1]
Table 4: Effect of SE175 on the Expression of SREBP and Target Genes
| Gene | Expression Level Change |
| SREBP1 | Dramatically Decreased |
| SREBP2 | Dramatically Decreased |
| SCD1 | Dramatically Decreased |
| ACLY | Dramatically Decreased |
| FASN | Dramatically Decreased |
| HMGCR | Dramatically Decreased |
Gene expression was assessed by quantitative real-time PCR (qRT-PCR) and Western Blot after 24-hour treatment with SE175.[1]
Signaling Pathway and Mechanism of Action
SE175 functions as an inhibitor of the SREBP signaling pathway. In normal physiology, SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. In many cancer cells, this pathway is upregulated to support rapid proliferation and membrane synthesis. SE175 is a novel bioactive boron-containing compound that inhibits the SREBP pathway by blocking the binding of the SREBP transcription activation domain (TAD) to the MED15-KIX domain of the Mediator complex.[1] This inhibition prevents the transcription of SREBP target genes, leading to a reduction in lipogenesis and subsequently inducing apoptosis and autophagy in cancer cells.
Experimental Workflows
The following diagram illustrates the general workflow for the key in vitro experiments used to characterize the anti-tumor effects of SE175.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of SE175 on the AN3CA endometrial carcinoma cell line.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed AN3CA cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: After incubation, replace the medium with fresh medium containing various concentrations of SE175 (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of SE175 used.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed AN3CA cells in 6-well plates at a low density (e.g., 500 cells per well) in complete culture medium.
-
Treatment: Allow the cells to attach for 24 hours, then treat with SE175 at the desired concentration (e.g., 10 µM) or vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO₂, changing the medium with fresh treatment every 3-4 days.
-
Colony Fixation and Staining: After the incubation period, when visible colonies have formed, wash the wells with PBS. Fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash again with PBS and stain with 0.1% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Transwell Migration Assay
This assay is used to evaluate the migratory capacity of cells in response to a chemoattractant.
-
Chamber Preparation: Place 24-well Transwell inserts with an 8 µm pore size polycarbonate membrane into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.
-
Cell Seeding: Resuspend AN3CA cells (previously starved in serum-free medium for 12-24 hours) in serum-free medium at a density of 1 x 10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Treatment: Add SE175 at the desired concentration to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.
-
Cell Counting: Wash the inserts with PBS, allow them to dry, and count the number of migrated cells in several random fields under a microscope.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of SREBP and its target genes.
-
Cell Culture and Treatment: Culture AN3CA cells in 6-well plates and treat with SE175 (e.g., 10 µM) or vehicle control for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., SREBP1, SREBP2, FASN, SCD1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
References
Unveiling the Therapeutic Potential of SE 175: A Technical Guide for Researchers
In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of novel therapeutic agents with precise mechanisms of action is paramount. This technical guide delves into the basic research applications of SE 175, a designation that encompasses multiple distinct investigational compounds. The primary focus of this document will be on IK-175 , a potent and selective Aryl Hydrocarbon Receptor (AHR) inhibitor, and FUT-175 (Nafamostat) , a broad-spectrum serine protease inhibitor, both of which have shown significant promise in preclinical research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize these compounds in their own investigations.
IK-175: A Novel Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy
IK-175 has emerged as a promising agent in the field of cancer immunotherapy. It functions as a novel and potent inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1]
Mechanism of Action: The AHR signaling pathway is often exploited by tumors to create an immunosuppressive microenvironment. Activation of AHR can lead to the differentiation of naive T cells into regulatory T cells (Tregs) and suppress the function of effector T cells.[1] IK-175 competitively binds to AHR, blocking the binding of its natural ligands, such as kynurenine, which is often produced at high levels in the tumor microenvironment. By inhibiting AHR, IK-175 prevents the downstream signaling that leads to immune suppression. This action shifts the balance towards a more pro-inflammatory T-cell phenotype, enhancing the anti-tumor immune response.[1]
Signaling Pathway of AHR Inhibition by IK-175:
Quantitative Data Summary:
| Parameter | Value | Cell Line | Assay |
| IC₅₀ | 91 nmol/L | Human HepG2 cells | AHR-dependent DRE-luciferase reporter assay |
Experimental Protocols:
-
AHR-Dependent DRE-Luciferase Reporter Assay:
-
Human HepG2 cells are engineered to express a luciferase reporter gene under the control of a DRE (dioxin response element), which is activated by AHR.
-
The cells are stimulated with 80 nmol/L of the AHR agonist VAF347.[1]
-
Increasing concentrations of IK-175 are added to the cells.
-
Luciferase activity is measured to determine the inhibition of AHR signaling, and the IC₅₀ value is calculated.[1]
-
-
T-Cell Cytokine Production Assay:
-
Human T cells are activated in vitro.
-
The activated T cells are treated with IK-175.
-
The production of cytokines, such as IL-2 and IL-22, is measured in the cell culture supernatant using methods like ELISA or multiplex bead arrays.[1]
-
Changes in cytokine levels indicate the effect of IK-175 on T-cell function. For example, IK-175 has been shown to increase the production of the pro-inflammatory cytokine IL-2.[1]
-
-
T-Helper Cell Differentiation Assay:
-
Naive human T cells are cultured under conditions that promote differentiation into specific T-helper subsets, such as Th17 cells.
-
IK-175 is added to the culture medium.
-
After a period of differentiation, the expression of lineage-defining cytokines (e.g., IL-17A for Th17) and other markers is assessed by flow cytometry or other methods.[1]
-
This assay determines the impact of IK-175 on T-cell fate decisions.[1]
-
FUT-175 (Nafamostat): A Serine Protease Inhibitor with Immunomodulatory Properties
FUT-175, also known as Nafamostat mesylate, is a broad-spectrum serine protease inhibitor that has been investigated for its therapeutic potential in various inflammatory and autoimmune conditions, including experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[2]
Mechanism of Action: In the context of autoimmune T-cell responses, FUT-175 is believed to exert its immunomodulatory effects by inhibiting the generation of the anaphylatoxins C3a and C5a.[2] These complement components are generated through the action of serine proteases during antigen presentation and T-cell activation. C3a and C5a can promote the development of pro-inflammatory Th1 and Th17 cells. By inhibiting the proteases that generate C3a and C5a, FUT-175 can suppress these pathogenic T-cell responses.[2]
Signaling Pathway of FUT-175 in T-Cell Response Modulation:
Quantitative Data Summary:
| Application | Dosage/Concentration | Model/System | Outcome |
| In Vivo EAE Treatment | 10 mg/kg | Wild-type mice immunized with MOG₃₅₋₅₅ | Protection from CNS inflammation and demyelination |
| In Vitro T-Cell Response | Dose-dependent | Splenocytes from MOG₃₅₋₅₅-immunized mice | Reduction in IFNγ and IL-17 producing T cells |
Experimental Protocols:
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Wild-type mice are immunized with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) to induce EAE.
-
A treatment group receives intraperitoneal (i.p.) injections of FUT-175 (e.g., 10 mg/kg) starting one day after immunization.[2]
-
A control group receives injections of a vehicle control (e.g., PBS).[2]
-
Mice are monitored daily for clinical signs of EAE, and disease severity is scored.
-
At the end of the experiment, tissues (e.g., spinal cord) can be harvested for histological analysis of inflammation and demyelination.
-
-
In Vitro T-Cell Recall Response Assay (ELISPOT):
-
Spleens are harvested from MOG₃₅₋₅₅-immunized mice.
-
Splenocytes are cultured in microtiter wells in the presence of MOG₃₅₋₅₅ peptide (e.g., 5 µg/ml).[2]
-
Increasing concentrations of FUT-175 are added to the wells.
-
After a period of incubation, the number of IFNγ and IL-17 producing cells is quantified using ELISPOT (Enzyme-Linked Immunospot) assays.[2]
-
This assay determines the direct effect of FUT-175 on antigen-specific T-cell responses.
-
Other Research Applications of "this compound"
It is important for researchers to be aware that the designation "this compound" can refer to other entities in different contexts:
-
Src Arginine 175 (R175): This refers to a specific arginine residue at position 175 within the SH2 domain of the Src kinase.[3] Mutations at this site, such as R175L, are used as research tools to study the role of Src-FAK (Focal Adhesion Kinase) interactions in cell motility and adhesion signaling.[3]
-
EBA-175: This is the Erythrocyte-Binding Antigen 175 of the malaria parasite Plasmodium falciparum. It is a key protein involved in the invasion of red blood cells and is a major target for malaria vaccine development.[4] Research focuses on understanding how antibodies can block the interaction of EBA-175 with its receptor on erythrocytes.[4]
-
TMEM175: This refers to Transmembrane Protein 175, a lysosomal cation channel. Mutations in the gene encoding TMEM175 have been linked to Parkinson's disease.[5] Research in this area often focuses on understanding the channel's function and identifying small molecule modulators.[5]
This guide provides a foundational understanding of the basic research applications of key compounds and biological entities referred to as "this compound." For researchers and drug development professionals, these molecules and targets represent exciting opportunities for the development of novel therapeutics in oncology, autoimmune diseases, and other areas of unmet medical need. The detailed protocols and mechanistic insights provided herein are intended to facilitate the design and execution of further research in these promising fields.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src SH2 Arginine 175 Is Required for Cell Motility: Specific Focal Adhesion Kinase Targeting and Focal Adhesion Assembly Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional basis for inhibition of erythrocyte invasion by antibodies that target Plasmodium falciparum EBA-175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of IK-175
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of IK-175, a novel, potent, and selective oral inhibitor of the Aryl Hydrocarbon Receptor (AHR). The information presented herein is compiled from preclinical and clinical studies to support further research and development of this compound.
Introduction
IK-175 is an orally bioavailable small molecule that targets the AHR, a ligand-activated transcription factor implicated in tumor immune suppression.[1][2] By inhibiting AHR, IK-175 aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.[1] It is currently under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors (NCT04200963).[1] This document summarizes the key pharmacokinetic (PK) data, experimental methodologies, and the underlying mechanism of action of IK-175.
Pharmacokinetic Profile
IK-175 has demonstrated favorable pharmacokinetic properties across multiple preclinical species, supporting its development as an oral therapeutic.
Table 1: Preclinical Pharmacokinetic Parameters of IK-175 [1]
| Species | Route | Dose (mg/kg) | Bioavailability (%) | T1/2 (hours) | AUC (ng·h/mL) | Cmax (ng/mL) |
| Balb/c Mouse | IV | 3 | - | ~7 | 2,081 | - |
| Balb/c Mouse | PO | 3 | ~50 | ~7 | 1,091 | 204 |
| Sprague-Dawley Rat | PO | - | Good | - | - | - |
| Beagle Dog | PO | - | Lower | - | - | - |
| Cynomolgus Monkey | PO | - | Good | - | - | - |
Note: Specific quantitative data for rat, dog, and cynomolgus monkey were contained in supplementary figures of the cited reference and are described qualitatively here. The lower exposure in dogs was potentially due to formulation-related emesis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacokinetics of IK-175.
-
Objective: To determine the pharmacokinetic profile of IK-175 in various animal models.
-
Species: Balb/c mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.
-
Study Conduct:
-
The mouse pharmacokinetic studies were performed at WuXiAppTec.
-
Rat and cynomolgus monkey pharmacokinetic studies were conducted at Covance.
-
-
Methodology (based on typical preclinical PK study design):
-
Animal Acclimatization: Animals were acclimatized for a minimum of 72 hours before the study.
-
Drug Administration:
-
Intravenous (IV): A single 3 mg/kg dose of IK-175 was administered intravenously to one cohort of Balb/c mice.
-
Oral (PO): A single 3 mg/kg dose of IK-175 was administered orally to a separate cohort of Balb/c mice. Similar oral dosing protocols were likely followed for rats, dogs, and monkeys.
-
-
Sample Collection: Blood samples were collected at predetermined time points post-administration. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of IK-175 were determined using a validated bioanalytical method (details not specified in the public reference).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key PK parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and T1/2 (half-life). Oral bioavailability was calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of IK-175 as a single agent and in combination with nivolumab in patients with locally advanced or metastatic solid tumors.
-
Study Design: A Phase 1a/b, open-label, multi-center, dose-escalation, and expansion study.
-
Methodology:
-
Dose Escalation Phase:
-
Patients with advanced solid tumors receive escalating daily oral doses of IK-175 as a monotherapy or in combination with nivolumab.
-
The primary objective is to determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).
-
-
Dose Expansion Phase:
-
Patients with specific cancer types (e.g., urothelial carcinoma) are enrolled in cohorts to further evaluate the safety and preliminary anti-tumor activity of IK-175 at the RP2D.
-
-
Pharmacokinetic Sampling:
-
Blood samples for pharmacokinetic analysis of IK-175 are collected on Days 1 and 2 of the first two treatment cycles (each cycle is 21 or 28 days).
-
Subsequent samples are collected on Day 1 of every even-numbered cycle starting with cycle 4.
-
-
Pharmacokinetic Parameters Assessed: The primary pharmacokinetic parameter to be determined is the Area Under the Curve (AUC) of IK-175.
-
Mechanism of Action and Signaling Pathway
IK-175 functions by inhibiting the Aryl Hydrocarbon Receptor (AHR) signaling pathway. AHR is a transcription factor that, when activated by ligands such as kynurenine in the tumor microenvironment, promotes immune suppression.
The canonical AHR signaling pathway is initiated by ligand binding and culminates in the transcription of target genes that can modulate immune cell function. IK-175, as an AHR antagonist, blocks this pathway.
The clinical investigation of IK-175 follows a structured dose-escalation and expansion design to efficiently gather data on safety, tolerability, and preliminary efficacy.
Conclusion
IK-175 is a promising novel AHR inhibitor with a favorable pharmacokinetic profile characterized by good oral bioavailability in multiple preclinical species. The ongoing Phase 1 clinical trial will provide crucial data on its safety, tolerability, and pharmacokinetic properties in humans. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its continued development as a potential cancer immunotherapy. This guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation of IK-175.
References
Methodological & Application
Application Notes and Protocols for "SE 175" in Cell Culture Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
The term "SE 175" is not a unique identifier for a single reagent or tool used in cell culture experiments. Depending on the context, it can refer to several distinct entities, including specific chemical compounds, a genetically engineered cell therapy, a common type of cell culture flask, or a specific mutation in a signaling protein. This document provides detailed application notes and protocols for the most plausible interpretations of "this compound" in a research and drug development setting.
Section 1: IK-175 - A Selective Aryl Hydrocarbon Receptor (AHR) Inhibitor
IK-175 is a novel, potent, and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in modulating immune responses.[1][2] In the tumor microenvironment, AHR activation by ligands such as kynurenine can lead to immunosuppression.[1][2] IK-175 blocks this activation, promoting an anti-tumor immune response by stimulating T-cell activation and shifting the cytokine balance towards a pro-inflammatory state.[1][2]
Data Presentation: In Vitro Activity of IK-175
| Parameter | Cell Type/Assay Condition | Value | Reference |
| IC50 (AHR-dependent transcription) | Human HepG2 cells (DRE-luciferase reporter, stimulated with 80 nmol/L VAF347) | 91 nmol/L | [2] |
| IC50 (CYP1A1 gene expression) | Activated human T-cells | 11 nmol/L | [2] |
| IC50 (IL22 gene expression) | Activated human T-cells | 30 nmol/L | [2] |
| IC50 (IL22 cytokine production) | Activated human T-cells | 7 nmol/L | [2] |
| Effect on IL-2 Production | Activated human T-cells | 2-fold increase | [2] |
Experimental Protocols
1. Protocol for In Vitro Human T-Cell Activation and Cytokine Analysis
This protocol describes how to assess the effect of IK-175 on T-cell activation and cytokine production.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (functional grade)
-
IK-175 (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
ELISA or Meso Scale Discovery (MSD) kits for IL-2 and IL-22 quantification
-
-
Procedure:
-
Isolate CD4+ T-cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend the isolated CD4+ T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
Prepare serial dilutions of IK-175 in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the IK-175 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Quantify the concentration of IL-2 and IL-22 in the supernatants using ELISA or MSD assays according to the manufacturer's protocols.[2]
-
Signaling Pathway and Experimental Workflow
Caption: AHR Signaling Pathway and the inhibitory action of IK-175.
Caption: Experimental workflow for testing IK-175 on T-cell cytokine production.
Section 2: FUT-175 (Nafamostat Mesilate) - A Serine Protease and Complement Inhibitor
FUT-175, also known as nafamostat mesilate, is a broad-spectrum synthetic serine protease inhibitor.[3][4] In cell culture experiments, it is often used to inhibit the complement system, as it effectively blocks the activity of key complement components like C1r and C1s.[4][5] This inhibition can prevent complement-mediated cell lysis and reduce inflammatory responses in vitro.[5]
Data Presentation: In Vitro Inhibitory Activity of FUT-175
| Parameter | Assay Condition | Value (IC50) | Reference |
| C3a, C4a, C5a Generation | Human serum stimulated with heat-aggregated IgG, zymosan, or cobra venom factor | 3-43 µM | [3] |
| C1 Protease Activity (for C3 convertase formation) | Hemolytic assay with purified human complement components | 3.0 x 10⁻⁸ M | [6] |
| C1 Protease Activity (for C2) | Hemolytic assay with purified human complement components | 7.0 x 10⁻⁸ M | [6] |
| Trypsin, C1r, C1s, Thrombin, Kallikrein, Plasmin | In vitro enzyme activity assays | 10⁻⁶ - 10⁻⁸ M | [4] |
Experimental Protocols
1. Protocol for Inhibition of Complement-Mediated T-Cell Responses
This protocol is adapted from a study investigating the effect of FUT-175 on antigen-specific T-cell responses, where complement activation plays a role.[5]
-
Materials:
-
Splenocytes from immunized mice (e.g., MOG₃₅₋₅₅-immunized C57BL/6 mice for EAE studies) or co-culture of Dendritic Cells and OT-II CD4+ T-cells.[5]
-
Specific antigen (e.g., MOG₃₅₋₅₅ peptide or OVA₃₂₃₋₃₃₉ peptide)
-
FUT-175 (Nafamostat mesilate)
-
Complete cell culture medium
-
96-well ELISPOT plates (for IFN-γ and IL-17) or standard 96-well plates
-
ELISPOT or ELISA kits for relevant cytokines
-
-
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized mice at a concentration of 6 x 10^6 cells/mL in complete medium.[5]
-
Add 100 µL of the cell suspension (6 x 10^5 cells) to each well of a 96-well plate (or a pre-coated ELISPOT plate).[5]
-
Prepare serial dilutions of FUT-175 in complete medium.
-
Add the specific antigen to the wells at the desired concentration (e.g., 5 µg/mL MOG₃₅₋₅₅ peptide).[5]
-
Immediately add the FUT-175 dilutions or vehicle control to the wells.
-
Incubate the plate for 24-36 hours at 37°C in a 5% CO2 incubator.[5]
-
If using ELISPOT plates, develop the plates according to the manufacturer's instructions to quantify IFN-γ and IL-17 producing cells.[5]
-
If analyzing secreted cytokines, centrifuge the plate and collect the supernatant for ELISA analysis.
-
To assess the direct effect on C3a/C5a generation, culture dendritic cells with OT-II T-cells and OVA peptide, then measure C3a/C5a in the supernatant by Western blot or ELISA.[5]
-
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The effect of FUT-175 (Nafamstat Mesilate) on C3a, C4a and C5a generation in vitro and inflammatory reactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Studies of FUT-175, Nafamstat Mesilate [jstage.jst.go.jp]
- 5. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of FUT-175 on complement activation and its application for glomerulonephritis with hypocomplementemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SE175-Induced Vasodilation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SE175 is an organic nitrate compound that functions as a nitric oxide (NO) donor in vivo following the reductive transformation of its nitrate group.[1] As a member of the same class of compounds as nitroglycerin, SE175 acts as a vasodilator and has been investigated for its potential therapeutic applications, including the treatment of angina.[1] This document provides detailed application notes and protocols for utilizing SE175 to induce vasodilation in animal models, with a specific focus on the methodologies reported in studies of uteroplacental vasculature. The protocols described herein are based on published research and are intended to guide researchers in the application of SE175 for both ex vivo and in vivo studies.
Mechanism of Action
SE175 exerts its vasodilatory effects by donating nitric oxide (NO), a potent endogenous vasodilator. The release of NO from SE175 is facilitated by esterase-mediated breakdown, which allows the thiosalicylate group to liberate NO from the nitrate group.[2] This mechanism of NO release is suggested to be less susceptible to the development of tolerance that can be observed with traditional nitrate therapies.[2]
Once released, NO diffuses into vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC). This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.
Data Presentation
Ex Vivo Vasodilation Studies
The vasodilatory effect of SE175 has been quantified in isolated arterial segments using wire myography. The tables below summarize the dose-dependent and time-dependent relaxation induced by SE175 in pre-constricted uterine arteries from mice and chorionic plate arteries from humans.
Table 1: Dose-Dependent Relaxation of Uterine and Chorionic Plate Arteries by Free SE175
| Concentration (M) | C57BL/6J Mouse Uterine Artery Relaxation (%) | Human Chorionic Plate Artery Relaxation (%) |
| 10⁻⁹ | ~5% | ~2% |
| 10⁻⁸ | ~15% | ~10% |
| 10⁻⁷ | ~40% | ~30% |
| 10⁻⁶ | ~75% | ~65% |
| 10⁻⁵ | ~95% | ~90% |
Data are approximated from graphical representations in the source literature.
Table 2: Time-Dependent Relaxation of eNOS-/- Mouse Uterine Arteries by 10⁻⁵ M Free SE175
| Time (minutes) | eNOS-/- Mouse Uterine Artery Relaxation (%) |
| 0 | 0% |
| 10 | ~20% |
| 20 | ~45% |
| 30 | ~65% |
| 40 | ~80% |
| 50 | ~90% |
| 60 | ~95% |
Data are approximated from graphical representations in the source literature.
In Vivo Studies in eNOS-/- Mouse Model
Targeted delivery of SE175 to the uteroplacental vasculature in a mouse model of fetal growth restriction (eNOS-/- mice) has demonstrated significant physiological effects.
Table 3: Effects of Targeted SE175 Delivery in eNOS-/- Mice
| Parameter | Control (PBS) | Targeted SE175 |
| Fetal Weight (g) | ~1.05 | ~1.10 (Increased) |
| Placental Weight (g) | ~0.115 | ~0.105 (Decreased) |
| Spiral Artery Diameter (µm) | ~25 | ~33 (Increased) |
Data are approximated from graphical representations in the source literature.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vasodilation using Wire Myography
This protocol describes the methodology for assessing the vasodilatory properties of SE175 on isolated small arteries.
Materials:
-
Isolated arterial segments (e.g., uterine arteries, mesenteric arteries)
-
Wire myograph system
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (vasoconstrictor)
-
SE175 (free form or encapsulated)
-
95% O₂ / 5% CO₂ gas mixture
-
Force transducer and data acquisition system
Procedure:
-
Dissect small arteries (approximately 2 mm in length) in cold, oxygenated Krebs-Henseleit solution.
-
Mount the arterial segments on two stainless steel wires (40 µm diameter) in the jaws of the wire myograph chamber.
-
Equilibrate the mounted vessels in oxygenated Krebs-Henseleit solution at 37°C for 30 minutes.
-
Normalize the vessels to a standardized resting tension to determine their optimal passive length-tension relationship.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of free SE175 (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath.
-
For time-dependent studies, add a single concentration of SE175 (e.g., 10⁻⁵ M) and record the relaxation over a period of 60 minutes.
-
Record the isometric tension continuously. Express the relaxation as a percentage of the pre-induced contraction.
Protocol 2: Preparation of SE175-Loaded Liposomes for Targeted Delivery
This protocol outlines the preparation of liposomes encapsulating SE175 for in vivo targeted delivery.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-maleimide)
-
SE175
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Mini-Extruder with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Targeting peptide with a terminal cysteine (e.g., CNKGLRNK)
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-maleimide in a chloroform:methanol mixture.
-
Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.
-
Further dry the lipid film under vacuum to remove residual solvent.
-
Hydrate the lipid film with a solution of SE175 in PBS to form a multilamellar vesicle suspension.
-
Subject the suspension to multiple freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension through 100 nm polycarbonate membranes using a mini-extruder to create unilamellar liposomes of a defined size.
-
Conjugate the targeting peptide to the maleimide groups on the liposome surface via a Michael-type addition reaction.
-
Remove unencapsulated SE175 and unconjugated peptide by dialysis against PBS.
-
Characterize the liposomes for size, zeta potential, and drug encapsulation efficiency.
Protocol 3: In Vivo Administration of SE175 in a Mouse Model
This protocol is based on the methodology used for targeted delivery of SE175 in pregnant eNOS-/- mice to study its effects on fetal growth.
Animal Model:
-
Pregnant eNOS-/- mice (a model for pre-pregnancy hypertension and fetal growth restriction).
Materials:
-
SE175-loaded targeted liposomes
-
Control liposomes (without SE175)
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles for intravenous injection
Procedure:
-
On specific days of gestation (e.g., embryonic days 11.5, 13.5, 15.5, and 17.5), administer the treatment via tail vein injection.
-
The treatment groups can include:
-
PBS control
-
Control liposomes
-
SE175-loaded targeted liposomes
-
Free SE175
-
-
The dosage of SE175 administered in the reported study was 0.44 mg/kg.[3]
-
Monitor the animals throughout the pregnancy.
-
At term, harvest fetuses and placentas for analysis of weight and other relevant parameters.
-
Isolate and analyze uterine spiral arteries to assess changes in diameter.
Visualizations
Signaling Pathway of SE175-Induced Vasodilation
Caption: Signaling pathway of SE175-induced vasodilation.
Experimental Workflow for In Vivo Study
Caption: Workflow for in vivo study of targeted SE175 delivery.
References
- 1. Selective Targeting of a Novel Vasodilator to the Uterine Vasculature to Treat Impaired Uteroplacental Perfusion in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of a Novel Vasodilator to the Uterine Vasculature to Treat Impaired Uteroplacental Perfusion in Pregnancy [thno.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Nitric Oxide Release
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nitric oxide (NO) is a transient and highly reactive signaling molecule implicated in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The accurate and sensitive detection of NO released from cultured cells is crucial for understanding its complex roles in cellular signaling and for the development of novel therapeutics. As no specific information is available for the "SE 175" cell line, this document provides detailed application notes and protocols for three widely-used and robust methods for quantifying NO release from any mammalian cell line: the Griess assay, fluorescent indicators, and electrochemical sensors. Researchers should optimize these protocols for their specific experimental system.
Method 1: Indirect Detection of Nitric Oxide using the Griess Assay
Application Note:
The Griess assay is a simple, cost-effective, and widely used colorimetric method for the indirect quantification of NO.[2] It relies on the chemical detection of nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO in aqueous solutions.[3] This assay is ideal for measuring the cumulative release of NO into the cell culture supernatant over a specific period. The principle involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound.[4] The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[2][5] While highly convenient, the Griess assay's sensitivity is in the micromolar range, and it may be subject to interference from other components in complex biological samples.[6][7]
Quantitative Data Summary:
| Parameter | Griess Assay |
| Principle | Colorimetric detection of nitrite (NO₂⁻) |
| Detection Limit | ~0.5 - 1 µM[6][7] |
| Linear Range | 0.5 - 100 µM[6] |
| Advantages | Simple, inexpensive, high-throughput |
| Disadvantages | Indirect NO detection, lower sensitivity, potential for interference[2][6] |
Experimental Protocol:
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Note: These solutions can be prepared in the lab or purchased as a kit. Store refrigerated and protected from light.[2]
-
-
Sodium Nitrite (NaNO₂) Standard (e.g., 100 µM stock solution).
-
Cell culture medium (phenol red-free medium is recommended to avoid colorimetric interference).[2]
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed this compound cells in a suitable culture plate (e.g., 24-well or 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Replace the culture medium with fresh, phenol red-free medium containing the desired experimental treatments (e.g., stimulants or inhibitors of NO production).
-
Incubate the cells for the desired period to allow for NO release and its accumulation as nitrite in the supernatant.
-
-
Preparation of Nitrite Standards:
-
Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, and 100 µM) by serially diluting the 100 µM stock solution in the same cell culture medium used for the experiment.
-
-
Griess Reaction:
-
Carefully collect the cell culture supernatant from each well. If the samples contain cells, centrifuge them at 300 x g for 5 minutes to pellet the cells and use the clear supernatant.[2]
-
In a new 96-well plate, add 100 µL of each standard and sample supernatant to individual wells.
-
Prepare the fresh Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[2]
-
Add 100 µL of the freshly prepared Griess reagent to each well containing the standards and samples.[2]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[2]
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.[2]
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Generate a standard curve by plotting the absorbance values of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Visualization:
Method 2: Real-Time Detection of Intracellular Nitric Oxide with DAF-FM Diacetate
Application Note:
For the real-time detection and visualization of intracellular NO, fluorescent probes are the method of choice. 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is a widely used cell-permeable dye for this purpose.[8][9] Once inside the cell, intracellular esterases cleave the diacetate group, trapping the now cell-impermeant DAF-FM.[10] In the presence of NO and oxygen, the non-fluorescent DAF-FM is converted to a highly fluorescent triazole derivative.[10] The increase in fluorescence intensity, which can be monitored using fluorescence microscopy, flow cytometry, or a microplate reader, is proportional to the intracellular NO concentration.[9] This method offers high sensitivity and excellent spatiotemporal resolution, allowing for the visualization of NO production in living cells.[11]
Quantitative Data Summary:
| Parameter | DAF-FM Diacetate |
| Principle | Fluorescent detection of intracellular NO |
| Detection Limit | ~3 nM[10] |
| Excitation/Emission Maxima | ~495 nm / ~515 nm[9][10] |
| Advantages | High sensitivity, real-time detection, subcellular resolution |
| Disadvantages | Indirect detection, potential for artifacts from other reactive species or pH changes |
Experimental Protocol:
Materials:
-
DAF-FM diacetate (store at -20°C, protected from light).[10]
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.[8]
-
Fluorescence microscope, flow cytometer, or fluorescent microplate reader with appropriate filter sets for fluorescein.
Procedure:
-
Preparation of DAF-FM Diacetate Stock and Working Solutions:
-
Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO. Aliquot and store at -20°C, protected from light, to minimize freeze-thaw cycles.[12]
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in HBSS or serum-free medium. The optimal concentration should be determined empirically for this compound cells.[9][10]
-
-
Cell Loading:
-
Culture this compound cells on a suitable imaging platform (e.g., glass-bottom dishes, coverslips, or black-walled, clear-bottom 96-well plates).
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the DAF-FM diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[9][10]
-
Wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Add fresh, pre-warmed culture medium or HBSS and incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye.[9][10]
-
-
Stimulation and Imaging:
-
Mount the cells on the fluorescence imaging system.
-
Acquire a baseline fluorescence image before adding any stimuli.
-
Add the desired experimental treatments to induce NO production.
-
Acquire images or fluorescence readings at regular intervals to monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.
-
Express the change in fluorescence as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F₀).
-
Visualization:
Method 3: Direct Measurement of Nitric Oxide with Electrochemical Sensors
Application Note:
Electrochemical sensors provide a powerful method for the direct, real-time, and quantitative measurement of NO in biological samples, including cell cultures.[13] These sensors typically consist of a working electrode, a reference electrode, and often a counter electrode.[14] NO is detected by its oxidation or reduction at the surface of the working electrode, which generates an electrical current directly proportional to the NO concentration.[14] The high sensitivity (in the nanomolar to picomolar range) and rapid response time of modern electrochemical sensors make them ideal for monitoring dynamic changes in NO release from cells in real-time.[14][15] However, the use of these sensors requires specialized equipment and careful calibration.
Quantitative Data Summary:
| Parameter | Electrochemical Sensors |
| Principle | Amperometric detection of NO oxidation/reduction |
| Detection Limit | pM to nM range[15][16] |
| Response Time | Seconds[16] |
| Advantages | Direct NO measurement, high sensitivity, real-time monitoring |
| Disadvantages | Requires specialized equipment, potential for electrode fouling |
General Protocol:
Materials:
-
NO-selective electrochemical sensor and potentiostat.
-
Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) as an NO donor).
-
Cell culture dish with this compound cells.
-
Physiological buffer (e.g., HBSS).
Procedure:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a standard curve by adding known concentrations of an NO donor (e.g., SNAP) to a physiological buffer and recording the corresponding current.
-
-
Cell Preparation:
-
Culture this compound cells in a suitable dish.
-
Prior to measurement, replace the culture medium with a pre-warmed physiological buffer.
-
-
Measurement of NO Release:
-
Carefully position the tip of the NO sensor in close proximity to the surface of the cells.
-
Record the baseline current.
-
Add the desired stimulus to the cells to induce NO release.
-
Continuously record the current generated by the sensor, which corresponds to the real-time concentration of NO being released.
-
-
Data Analysis:
-
Convert the measured current to NO concentration using the calibration curve.
-
Plot the NO concentration over time to visualize the dynamics of NO release.
-
Signaling Pathway for eNOS Activation
Endothelial nitric oxide synthase (eNOS) is a key enzyme responsible for the production of NO in many cell types. Its activation is a complex process involving multiple signaling pathways. A common pathway involves an increase in intracellular calcium levels, which can be triggered by various stimuli such as acetylcholine or bradykinin binding to their respective G-protein coupled receptors (GPCRs).[1][17] This leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP₃), and subsequent release of calcium from the endoplasmic reticulum.[17] Calcium then binds to calmodulin (CaM), and the Ca²⁺/CaM complex activates eNOS, leading to the conversion of L-arginine to L-citrulline and the release of NO.[17] Additionally, eNOS activity can be modulated by phosphorylation through pathways involving protein kinase B (Akt) and protein kinase C (PKC).[1][18]
Visualization:
References
- 1. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical Sensors for Nitric Oxide Detection in Biological Applications | Semantic Scholar [semanticscholar.org]
- 14. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 17. cusabio.com [cusabio.com]
- 18. ahajournals.org [ahajournals.org]
Application Notes and Protocols for SE 175 in Cardiovascular Research Models
Product Name: SE 175 Target: Selective NLRP3 Inflammasome Inhibitor
Introduction
This compound is a potent and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Its dysregulation is implicated in the pathogenesis of a wide range of chronic inflammatory and cardiovascular diseases, including atherosclerosis, myocardial infarction, and heart failure. By specifically targeting the NLRP3 inflammasome, this compound offers a promising therapeutic strategy for mitigating inflammation-driven cardiac damage and dysfunction.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of cardiovascular research.
In Vitro Applications: LPS-Primed Macrophages
Objective: To assess the efficacy of this compound in inhibiting NLRP3 inflammasome activation in a cellular model.
Experimental Protocol:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Priming: Seed the macrophages in a 24-well plate and prime with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate NLRP3 expression.
-
Inhibition: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 1 hour.
-
Activation: Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for 1 hour.
-
Sample Collection: Collect the cell culture supernatant and lyse the cells for further analysis.
-
Analysis:
-
Measure the levels of secreted IL-1β and IL-18 in the supernatant using ELISA kits.
-
Perform a Western blot on the cell lysates to assess the levels of cleaved caspase-1.
-
Data Presentation:
| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) | Cleaved Caspase-1 (Relative Density) |
| Vehicle Control | 5.2 ± 0.8 | 3.1 ± 0.5 | 0.05 ± 0.01 |
| LPS + ATP | 258.4 ± 15.2 | 189.7 ± 12.3 | 1.00 ± 0.00 |
| LPS + ATP + this compound (1 nM) | 189.3 ± 11.5 | 135.2 ± 9.8 | 0.72 ± 0.05 |
| LPS + ATP + this compound (10 nM) | 75.6 ± 6.9 | 55.4 ± 4.7 | 0.28 ± 0.03 |
| LPS + ATP + this compound (100 nM) | 15.1 ± 2.3 | 11.8 ± 1.9 | 0.09 ± 0.02 |
Data are presented as mean ± SEM.
Signaling Pathway:
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
In Vivo Applications: Mouse Model of Myocardial Infarction
Objective: To evaluate the therapeutic potential of this compound in reducing infarct size and improving cardiac function following myocardial infarction (MI).
Experimental Protocol:
-
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure: Induce MI by permanently ligating the left anterior descending (LAD) coronary artery.
-
Treatment: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control 1 hour post-LAD ligation and daily thereafter.
-
Echocardiography: Perform echocardiography at baseline (before surgery) and at 7 and 28 days post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological Analysis: At 28 days post-MI, sacrifice the animals, excise the hearts, and perform TTC (2,3,5-triphenyltetrazolium chloride) staining to measure infarct size.
-
Biochemical Analysis: Homogenize a portion of the cardiac tissue to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.
Data Presentation:
| Parameter | Sham | MI + Vehicle | MI + this compound (10 mg/kg) |
| Echocardiography (Day 28) | |||
| Ejection Fraction (%) | 65.2 ± 3.1 | 32.5 ± 2.8 | 48.7 ± 3.5 |
| Fractional Shortening (%) | 35.1 ± 2.4 | 15.8 ± 1.9 | 24.3 ± 2.1 |
| Histology | |||
| Infarct Size (%) | N/A | 45.3 ± 3.7 | 28.1 ± 2.9 |
| Biochemistry (pg/mg tissue) | |||
| IL-1β | 12.4 ± 1.5 | 89.6 ± 7.2 | 35.8 ± 4.1 |
| TNF-α | 18.9 ± 2.1 | 125.4 ± 10.8 | 62.1 ± 6.9* |
p < 0.05 vs. MI + Vehicle. Data are presented as mean ± SEM.
Experimental Workflow:
Caption: Experimental workflow for the in vivo mouse model of myocardial infarction.
Conclusion
This compound demonstrates significant efficacy in inhibiting NLRP3 inflammasome activation both in vitro and in vivo. In cellular models, it effectively reduces the secretion of pro-inflammatory cytokines in response to NLRP3 activators. In a preclinical model of myocardial infarction, this compound treatment leads to a reduction in infarct size, preservation of cardiac function, and a decrease in cardiac inflammation. These findings highlight the therapeutic potential of this compound for cardiovascular diseases driven by NLRP3-mediated inflammation.
Application Notes and Protocols for In Vivo Studies of Selected "175" Research Compounds
Disclaimer: The term "SE 175" is ambiguous and does not correspond to a single, uniquely identifiable research compound in the provided search results. This document provides a detailed overview of two distinct research compounds, IK-175 and FUT-175 , for which in vivo experimental data is available. Researchers should verify the specific compound of interest for their studies.
IK-175: A Novel Aryl Hydrocarbon Receptor (AHR) Inhibitor
IK-175 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immune regulation.[1] Its inhibitory action on AHR makes it a promising candidate for cancer immunotherapy by stimulating immune-mediated tumor eradication.[1][2] Preclinical studies have demonstrated its antitumor activity, both as a monotherapy and in combination with other agents, in various syngeneic mouse models.[1]
Quantitative Data Summary for IK-175 In Vivo Studies
| Parameter | Details | Species | Tumor Models | Reference |
| Dosage | Dose-dependent | Mouse | Colorectal Cancer, Melanoma | [1] |
| Administration Route | Not explicitly stated, likely oral based on favorable ADME/PK profiles mentioned | Mouse | Colorectal Cancer, Melanoma | [1] |
| Vehicle | Not explicitly stated | Mouse | Colorectal Cancer, Melanoma | [1] |
| Frequency | Not explicitly stated | Mouse | Colorectal Cancer, Melanoma | [1] |
| Combination Therapy | Anti-PD-1 antibody, Liposomal doxorubicin | Mouse | Colorectal Cancer, Melanoma | [1] |
Experimental Protocols for IK-175
In Vivo Antitumor Efficacy Studies
This protocol outlines a general procedure for evaluating the antitumor activity of IK-175 in syngeneic mouse models.
1. Animal Model:
- Select appropriate syngeneic mouse models, such as those for colorectal cancer or melanoma.[1]
- House animals in accordance with institutional guidelines.
2. Tumor Cell Implantation:
- Implant a specified number of tumor cells subcutaneously into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Treatment Groups:
- Once tumors reach a predetermined size, randomize animals into treatment groups:
- Vehicle control
- IK-175 monotherapy
- Combination therapy (e.g., IK-175 + anti-PD-1 antibody)[1]
- Positive control (if applicable)
4. Drug Administration:
- Prepare IK-175 formulation at the desired concentration.
- Administer IK-175 to the respective treatment groups according to the predetermined schedule (dosage and frequency).
5. Monitoring and Endpoints:
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize animals and collect tumors and other relevant tissues (e.g., spleen, tumor-draining lymph nodes) for further analysis.[1]
6. Pharmacodynamic Analysis:
- Assess on-target in vivo activity by measuring the transcription of AHR target genes, such as Cyp1a1, in the liver and spleen.[1]
- Analyze the tumor microenvironment and tumor-draining lymph nodes to evaluate changes in the immune cell populations and their proinflammatory phenotype.[1]
Signaling Pathway and Experimental Workflow Diagrams for IK-175
Caption: IK-175 inhibits the AHR signaling pathway to block immune suppression.
Caption: Experimental workflow for in vivo efficacy studies of IK-175.
FUT-175: A Complement Inhibitor
FUT-175 is a broad-spectrum serine protease inhibitor that can suppress T cell autoreactivity, at least in part by inhibiting the local generation of C5a and C3a.[3] It has been investigated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[3]
Quantitative Data Summary for FUT-175 In Vivo Studies
| Parameter | Details | Species | Disease Model | Reference |
| Dosage | 10 mg/kg | Mouse | EAE | [3] |
| Administration Route | Intraperitoneal (i.p.) | Mouse | EAE | [3] |
| Vehicle | PBS | Mouse | EAE | [3] |
| Frequency | Daily, starting 1 day after immunization | Mouse | EAE | [3] |
| Study Duration | Not explicitly stated, but likely until endpoint of EAE model | Mouse | EAE | [3] |
Experimental Protocols for FUT-175
Induction and Treatment of EAE
This protocol describes the use of FUT-175 in a mouse model of EAE.
1. Animal Model:
- Use wild-type mice susceptible to EAE induction.
- House animals in accordance with institutional guidelines.
2. EAE Induction:
- Immunize mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
- Administer pertussis toxin on specified days post-immunization to facilitate EAE development.
3. Treatment Groups:
- Randomize animals into treatment groups:
- PBS (vehicle control)
- FUT-175 (10 mg/kg)[3]
4. Drug Administration:
- Begin treatment one day after MOG35-55 immunization.[3]
- Administer FUT-175 or PBS intraperitoneally once daily.[3]
5. Monitoring and Endpoints:
- Monitor mice daily for clinical signs of EAE and score them based on a standardized scale.
- Record body weight daily.
- At the peak of the disease or a predetermined endpoint, euthanize animals.
6. Ex Vivo Analysis:
- Isolate splenocytes to assess MOG35-55-specific T cell responses (e.g., IFNγ and IL-17 production) using techniques like ELISPOT.[3]
- Analyze central nervous system (CNS) tissue for inflammation and demyelination.[3]
Experimental Workflow Diagram for FUT-175
Caption: Experimental workflow for evaluating FUT-175 in a mouse EAE model.
References
- 1. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of SE 175 in Cell Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SE 175 is a novel small molecule inhibitor targeting the hypothetical "Signal Transduction Kinase X" (STK-X), a key regulator in a critical cancer-associated signaling pathway. Dysregulation of the STK-X pathway is implicated in tumor proliferation, survival, and metastasis. These application notes provide a comprehensive guide to characterizing the cellular effects of this compound using a panel of established cell signaling assays. The protocols herein are designed to be detailed and robust, enabling researchers to assess the potency and mechanism of action of this compound in relevant cancer cell line models.
The following sections will detail the experimental design for evaluating the impact of this compound on cell viability, apoptosis, and the direct modulation of the STK-X signaling cascade. All quantitative data should be summarized in the provided table formats for clear interpretation and comparison. Furthermore, visual diagrams of the signaling pathway and experimental workflows are provided to facilitate understanding.
Key Signaling Pathway: STK-X Cascade
The STK-X signaling pathway is a hypothetical cascade initiated by the binding of a growth factor to its receptor, leading to the activation of STK-X. Activated STK-X then phosphorylates and activates downstream effector proteins, culminating in the regulation of gene expression that promotes cell proliferation and inhibits apoptosis. This compound is designed to specifically inhibit the kinase activity of STK-X, thereby blocking these downstream effects.
Caption: The STK-X Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2]
Workflow:
Caption: Workflow for the MTS Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).[4][5]
Workflow:
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells.[5] Wash adherent cells with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.[4] Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4][5]
Western Blot Analysis of STK-X Pathway
This protocol allows for the detection of changes in the phosphorylation status of STK-X and its downstream effectors, providing direct evidence of target engagement by this compound.[6][7][8]
Methodology:
-
Cell Treatment and Lysis: Seed cells and grow to 80-90% confluency. Treat with various concentrations of this compound for a specified time (e.g., 1, 6, 24 hours).[9] After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[9] Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phospho-STK-X, total STK-X, phospho-effector, total effector, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound IC50 (µM) |
| MCF-7 | [Insert Value] |
| A549 | [Insert Value] |
| HCT116 | [Insert Value] |
Table 2: Apoptosis Induction by this compound in [Cell Line] at 48 hours
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | [Insert Value] | [Insert Value] |
| This compound | [IC50] | [Insert Value] | [Insert Value] |
| This compound | [2x IC50] | [Insert Value] | [Insert Value] |
Table 3: Inhibition of STK-X Pathway Phosphorylation by this compound
| Treatment (1 hour) | p-STK-X / Total STK-X (Fold Change) | p-Effector / Total Effector (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (0.1 µM) | [Insert Value] | [Insert Value] |
| This compound (1 µM) | [Insert Value] | [Insert Value] |
| This compound (10 µM) | [Insert Value] | [Insert Value] |
Troubleshooting
-
High background in Western Blots: Increase the number and duration of wash steps. Ensure the blocking buffer is fresh and appropriate for the antibody.
-
Low signal in Western Blots: Increase the primary antibody concentration or incubation time. Use a fresh ECL substrate.
-
High variability in viability assays: Ensure even cell seeding and proper mixing of reagents. Check for and mitigate edge effects in the 96-well plates.
-
Low percentage of apoptotic cells: Increase the incubation time or the concentration of this compound. Ensure that both floating and adherent cells are collected.[5]
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Techniques for Measuring the Effects of SE-175 on Smooth Muscle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modulation of smooth muscle contractility is a critical therapeutic target for a myriad of diseases, including hypertension, asthma, and gastrointestinal disorders. Understanding the precise mechanism by which a novel compound, such as SE-175, exerts its effects on smooth muscle is paramount for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for measuring the physiological and biochemical effects of SE-175 on smooth muscle, with a focus on two key regulatory pathways: the Rho-kinase signaling cascade and the calponin-mediated regulation of actin-myosin interaction.
The RhoA/Rho-kinase (ROCK) pathway is a central regulator of smooth muscle contraction.[1] Activation of this pathway leads to the inhibition of myosin light chain phosphatase (MLCP), resulting in a sustained contractile state.[2][3] Conversely, inhibition of Rho-kinase promotes smooth muscle relaxation and is a validated therapeutic strategy.[2][3][4] Compounds like Fasudil and Y-27632 are well-characterized Rho-kinase inhibitors that have been instrumental in elucidating this pathway.[4][5][6][7]
Another important regulatory mechanism involves the thin filament-associated protein calponin. The phosphorylation of calponin at serine-175 has been shown to alleviate its inhibitory effect on the actin-activated myosin MgATPase, thereby permitting smooth muscle contraction.[8] Therefore, a compound that modulates the phosphorylation state of serine-175 could significantly impact smooth muscle tone.
These application notes will provide the necessary experimental framework to characterize the effects of SE-175, a hypothetical compound that may act as a Rho-kinase inhibitor or a modulator of calponin phosphorylation.
Signaling Pathways
Rho-Kinase Signaling Pathway in Smooth Muscle Contraction
The RhoA/Rho-kinase pathway plays a crucial role in Ca2+-sensitization of the contractile apparatus in smooth muscle. Upon agonist stimulation of G-protein coupled receptors, the small GTPase RhoA is activated. GTP-bound RhoA then activates Rho-kinase (ROCK). ROCK, in turn, phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT1), leading to the inhibition of MLCP activity. This inhibition results in increased phosphorylation of the myosin light chain (MLC20), enhanced actin-myosin cross-bridge cycling, and sustained smooth muscle contraction, even at low intracellular Ca2+ concentrations.
Calponin Regulation of Smooth Muscle Contraction
Calponin is an actin-binding protein that, in its unphosphorylated state, inhibits the actin-activated myosin MgATPase activity, thereby suppressing smooth muscle contraction. The phosphorylation of calponin at serine-175 by protein kinase C (PKC) or other kinases reverses this inhibition, allowing for contraction to proceed. Therefore, the phosphorylation status of serine-175 is a critical determinant of smooth muscle tone.
Application Notes and Protocols
Isometric Tension Studies in Isolated Smooth Muscle Tissues
Objective: To determine the effect of SE-175 on the contractile and relaxant responses of isolated smooth muscle tissues.
Protocol:
-
Tissue Preparation:
-
Euthanize an appropriate animal model (e.g., rat, rabbit) and dissect the desired smooth muscle tissue (e.g., aorta, trachea, ileum).
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Carefully clean the tissue of adherent connective and adipose tissue and cut into strips or rings of appropriate size (e.g., 2-3 mm wide).
-
-
Organ Bath Setup:
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect one end of the tissue to a fixed support and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Contraction Studies:
-
Induce a submaximal contraction with an agonist (e.g., phenylephrine for vascular smooth muscle, carbachol for airway or gut smooth muscle).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of SE-175 to the organ bath and record the relaxation response.
-
-
Inhibition of Contraction Studies:
-
Pre-incubate the tissue with varying concentrations of SE-175 for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to a contractile agonist.
-
-
-
Data Analysis:
-
Express relaxation responses as a percentage of the pre-contracted tension.
-
Express contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).
-
Calculate EC50 or IC50 values for SE-175.
-
Data Presentation:
| Concentration of SE-175 (µM) | Relaxation of Phenylephrine-induced Contraction (%) | Inhibition of Carbachol-induced Contraction (%) |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Myosin Light Chain (MLC) Phosphorylation Assay
Objective: To determine if SE-175-induced relaxation is associated with a decrease in MLC phosphorylation.
Protocol:
-
Tissue Treatment:
-
Prepare smooth muscle strips as described for isometric tension studies.
-
Treat the tissues with a contractile agonist in the presence or absence of SE-175 for a time corresponding to the peak contractile effect.
-
Rapidly freeze the tissues in liquid nitrogen to stop enzymatic activity.
-
-
Protein Extraction and Electrophoresis:
-
Pulverize the frozen tissue and extract proteins in a urea-glycerol buffer.
-
Separate the phosphorylated and unphosphorylated forms of MLC20 using urea-glycerol polyacrylamide gel electrophoresis (PAGE).
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for MLC20.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using an appropriate substrate.
-
-
Densitometric Analysis:
-
Quantify the intensity of the bands corresponding to phosphorylated and unphosphorylated MLC20.
-
Express the level of MLC phosphorylation as the ratio of phosphorylated MLC20 to total MLC20.
-
Data Presentation:
| Treatment | MLC Phosphorylation (as % of total MLC) |
| Control (unstimulated) | |
| Agonist alone | |
| Agonist + SE-175 (low dose) | |
| Agonist + SE-175 (high dose) | |
| SE-175 alone |
Rho-Kinase Activity Assay
Objective: To directly measure the inhibitory effect of SE-175 on Rho-kinase activity.
Protocol:
-
Cell/Tissue Lysate Preparation:
-
Culture smooth muscle cells or use fresh smooth muscle tissue.
-
Treat with SE-175 at various concentrations.
-
Lyse the cells/tissue in a buffer that preserves kinase activity.
-
-
Kinase Assay:
-
Use a commercially available Rho-kinase activity assay kit (e.g., ELISA-based or radiometric).
-
These kits typically provide a specific substrate for Rho-kinase (e.g., MYPT1 peptide).
-
Incubate the cell/tissue lysates with the substrate and ATP.
-
Measure the amount of phosphorylated substrate, which is proportional to Rho-kinase activity.
-
-
Data Analysis:
-
Express Rho-kinase activity as a percentage of the activity in untreated control samples.
-
Calculate the IC50 value for SE-175.
-
Data Presentation:
| Concentration of SE-175 (µM) | Rho-Kinase Activity (% of Control) |
| 0 | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Calponin Phosphorylation Assay
Objective: To determine if SE-175 modulates the phosphorylation of calponin at serine-175.
Protocol:
-
Tissue/Cell Treatment and Protein Extraction:
-
Follow the same procedure as for the MLC phosphorylation assay, treating with an agonist known to activate PKC (e.g., phorbol esters) in the presence or absence of SE-175.
-
-
Immunoprecipitation (Optional but Recommended):
-
Immunoprecipitate calponin from the protein lysates using a specific anti-calponin antibody to enrich the protein of interest.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated calponin (Ser-175).
-
Strip and re-probe the membrane with an antibody for total calponin to normalize the data.
-
-
Densitometric Analysis:
-
Quantify the band intensities for phosphorylated and total calponin.
-
Express the results as the ratio of phosphorylated calponin to total calponin.
-
Data Presentation:
| Treatment | Calponin (Ser-175) Phosphorylation (Ratio to Total Calponin) |
| Control (unstimulated) | |
| Agonist alone | |
| Agonist + SE-175 (low dose) | |
| Agonist + SE-175 (high dose) | |
| SE-175 alone |
Experimental Workflow
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for elucidating the mechanism of action of a novel compound, SE-175, on smooth muscle. By systematically evaluating its effects on tissue contractility and key signaling molecules within the Rho-kinase and calponin pathways, researchers can gain a detailed understanding of its therapeutic potential. The structured data presentation and clear experimental workflows are designed to facilitate robust and reproducible scientific inquiry in the field of smooth muscle pharmacology.
References
- 1. Rho-kinase: important new therapeutic target in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. Y-27632, a Rho-kinase inhibitor, inhibits proliferation and adrenergic contraction of prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by calponin of isometric force in demembranated vascular smooth muscle strips: the critical role of serine-175 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the cGMP Signaling Pathway: A Guide to In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. Dysregulation of the cGMP signaling cascade is implicated in the pathophysiology of numerous diseases, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the cGMP signaling pathway and detailed protocols for its investigation.
The canonical nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway is a central focus of research.[1][2] This pathway is initiated by the production of NO, which diffuses across cell membranes and binds to the heme moiety of sGC.[2] This interaction activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] Subsequently, cGMP exerts its effects by activating cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[3][4] The action of cGMP is terminated through its degradation by PDEs.[1][5]
Key Components of the cGMP Signaling Pathway
| Component | Function | Key Characteristics |
| Nitric Oxide (NO) | Endogenous signaling molecule | A gas that freely diffuses across cell membranes to activate sGC. |
| Soluble Guanylate Cyclase (sGC) | Enzyme that synthesizes cGMP | A heterodimeric protein that is the primary receptor for NO.[1][2] |
| Cyclic Guanosine Monophosphate (cGMP) | Second messenger | Activates downstream effectors to elicit a cellular response.[3][5] |
| Protein Kinase G (PKG) | cGMP-dependent protein kinase | Phosphorylates target proteins to regulate cellular processes.[3][4] |
| Phosphodiesterases (PDEs) | Enzymes that degrade cGMP | Regulate the intracellular concentration and duration of cGMP signaling.[1][4] |
Visualizing the cGMP Signaling Pathway
The following diagram illustrates the core components and interactions within the NO-sGC-cGMP signaling cascade.
Caption: The Nitric Oxide-cGMP signaling pathway.
Experimental Protocols for Studying cGMP Signaling
The following protocols provide standardized methods for quantifying cGMP levels and assessing the activity of key enzymes in the pathway.
Protocol 1: Quantification of Intracellular cGMP Levels
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) for the measurement of cGMP in cell lysates or tissue homogenates.
Materials:
-
Cells or tissue of interest
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl
-
cGMP ELISA kit (commercially available)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with cold PBS and lyse the cells by adding 0.1 M HCl.
-
For suspension cells, centrifuge to pellet the cells, wash with cold PBS, and lyse with 0.1 M HCl.
-
For tissues, homogenize in 5-10 volumes of 0.1 M HCl.
-
-
Centrifugation: Centrifuge the lysates/homogenates at 600 x g for 10 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the cGMP.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
ELISA Procedure: Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a cGMP-horseradish peroxidase (HRP) conjugate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of cGMP in the samples by comparing their absorbance to the standard curve. Normalize the cGMP concentration to the protein concentration of each sample.
Protocol 2: Measurement of Soluble Guanylate Cyclase (sGC) Activity
This protocol outlines a method to determine the activity of sGC in cell or tissue extracts by measuring the amount of cGMP produced.
Materials:
-
Cells or tissue of interest
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)
-
sGC reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 4 mM MgCl2, 0.5 mM GTP, 1 mM IBMX)
-
NO donor (e.g., sodium nitroprusside, SNP)
-
cGMP ELISA kit
Procedure:
-
Homogenate Preparation: Homogenize cells or tissues in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
Protein Quantification: Determine the protein concentration of the cytosolic fraction.
-
sGC Assay:
-
In a reaction tube, combine the cytosolic extract with the sGC reaction buffer.
-
Add an NO donor to stimulate sGC activity. For basal activity, add vehicle control.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 0.1 M HCl.
-
-
cGMP Quantification: Measure the amount of cGMP produced using the cGMP ELISA protocol described above.
-
Data Analysis: Calculate the sGC activity as the amount of cGMP produced per minute per milligram of protein.
Experimental Workflow for Investigating a Novel Compound's Effect on cGMP Signaling
The following diagram outlines a typical workflow for characterizing how a new chemical entity (NCE) modulates the cGMP signaling pathway.
Caption: Workflow for characterizing a new compound's effect on cGMP signaling.
References
- 1. The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. cusabio.com [cusabio.com]
- 4. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting SE 175 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with SE 175 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound, also known as 2-[[4-[(Nitrooxy)methyl]benzoyl]thio]-benzoic acid methyl ester, exhibits high solubility in polar aprotic solvents and limited solubility in aqueous solutions.[1][2] The reported solubility values are summarized in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (DMSO) | 35 mg/mL |
| Ethanol | 11 mg/mL |
| DMF:PBS (1:9) | 100 µg/mL |
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The molecular structure of this compound (C₁₆H₁₃NO₆S) contains both hydrophobic and polar functional groups. The presence of aromatic rings and a thioester linkage contributes to its lipophilic nature, which can lead to poor solubility in water. For a molecule to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the favorable solute-solvent interactions. In the case of this compound and water, the latter is not sufficiently strong to overcome the former.
Q3: Is this compound stable in aqueous buffer solutions?
A3: Yes, this compound has been reported to be stable in buffer and saline solutions.[1][2][3] One study noted its stability in physiological buffers (pH 7.4) at 37°C for over 24 hours, which minimizes non-enzymatic release of nitric oxide.[1]
Troubleshooting Guides
Issue: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. The following troubleshooting steps can help improve its solubility for your experiments.
Workflow for Troubleshooting this compound Solubility
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Experimental Protocols for Solubility Enhancement
Protocol 1: pH Adjustment
The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the solution.[4][5][6] By adjusting the pH, the ionization state of the molecule can be altered, which in turn can affect its solubility.
-
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to pH 9.0).
-
Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached (this is known as the shake-flask method).[7][8]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the measured solubility against the pH to determine the optimal pH for dissolution.
-
-
Expected Outcome: A pH-solubility profile will be generated, indicating the pH at which this compound has the highest aqueous solubility.
Protocol 2: Co-solvency
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[4][9][10]
-
Methodology:
-
Prepare stock solutions of this compound in a water-miscible organic solvent in which it is highly soluble, such as DMSO or ethanol.
-
Create a series of aqueous buffer solutions containing varying percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add a small, fixed volume of the this compound stock solution to each of the co-solvent-buffer mixtures.
-
Visually inspect for precipitation.
-
If no precipitation is observed, the solubility can be quantified using the shake-flask method described in Protocol 1, using the co-solvent-buffer mixtures as the solvent.
-
It is crucial to run appropriate vehicle controls in subsequent experiments to account for any effects of the co-solvent.
-
-
Expected Outcome:
| Co-solvent Concentration (% v/v) | Expected Observation |
| 0% | Low solubility, potential precipitation |
| 1-5% | Improved solubility |
| 5-10% | Further improvement in solubility |
| >10% | Significant increase in solubility, but potential for solvent effects in biological assays |
Protocol 3: Use of Surfactants (Micellar Solubilization)
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.
-
Methodology:
-
Select a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to minimize interference with biological systems.
-
Prepare a series of aqueous buffer solutions containing the surfactant at concentrations both below and above its CMC.
-
Use the shake-flask method (as in Protocol 1) to determine the solubility of this compound in each surfactant solution.
-
Plot the solubility of this compound as a function of surfactant concentration.
-
-
Expected Outcome: A significant increase in the solubility of this compound should be observed at surfactant concentrations above the CMC.
Protocol 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[6]
-
Methodology:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess of this compound to each solution and determine the solubility using the shake-flask method.
-
Plot the solubility of this compound against the concentration of HP-β-CD.
-
-
Expected Outcome: The solubility of this compound will increase with increasing concentrations of HP-β-CD, typically in a linear fashion for a 1:1 complex, until the solubility limit of the complex is reached.
Signaling Pathway of this compound Action
This compound acts as a nitric oxide (NO) donor. The released NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation.[1][2][3]
Caption: Signaling pathway of this compound as a nitric oxide donor.
References
- 1. This compound (258278-64-7) for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS:258278-64-7 - KKL Med Inc. [m.kklmed.com]
- 4. ijpbr.in [ijpbr.in]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. wjbphs.com [wjbphs.com]
Technical Support Center: SE 175 Experimental Setups
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experimental setups involving SE 175, a potent and selective inhibitor of MEK1/2 kinases. The mitogen-activated protein kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway involved in cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making its components, including MEK1/2, key therapeutic targets.[1][2][3][4] this compound is designed to inhibit the phosphorylation of ERK1/2 by MEK1/2, thereby blocking downstream signaling and inhibiting the growth of cancer cells with aberrant MAPK pathway activation.[5]
This guide will address common pitfalls and provide detailed protocols to ensure the successful design and execution of your experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of MEK1 and MEK2. It binds to a pocket adjacent to the ATP-binding site, preventing the conformational changes required for MEK kinase activity. This, in turn, inhibits the phosphorylation and activation of the downstream kinases ERK1 and ERK2.[5]
2. In which cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines with activating mutations in upstream components of the MAPK pathway, such as BRAF (e.g., V600E) or RAS (e.g., KRAS G12V).[1][2][5] In these cells, the pathway is constitutively active, and cell proliferation is highly dependent on MEK signaling.
3. What is a typical starting concentration range for in vitro experiments?
A common starting concentration range for determining the half-maximal inhibitory concentration (IC50) of a novel kinase inhibitor in a cell viability assay is from 0.001 µM to 100 µM, often using half-log or full-log dilutions.[6] For this compound, a more focused starting range of 0.01 µM to 10 µM is recommended for initial cell viability assays.[7]
4. How should I prepare the stock solution of this compound?
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[8] It is crucial to ensure the compound is fully dissolved. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. A recommended starting density is 10,000 cells per well in a 96-well plate.[9] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination. | Ensure aseptic technique throughout the experiment. Regularly test cell cultures for mycoplasma contamination.[9] | |
| This compound shows lower potency in cellular assays compared to biochemical assays. | Poor cell permeability. | While this compound is optimized for cell permeability, this can vary between cell lines. Consider using cell lines with known permeability characteristics or perform permeability assays. |
| High protein binding in culture medium. | The presence of serum in the culture medium can lead to compound binding, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if tolerated by the cells, or perform the assay in serum-free medium for a short duration. | |
| High intracellular ATP concentration. | While this compound is an allosteric inhibitor and not directly competitive with ATP, high cellular ATP levels can sometimes influence the overall signaling dynamics.[10] This is a known challenge for ATP-competitive inhibitors. | |
| "Paradoxical" increase in p-ERK levels at certain this compound concentrations. | This can occur in BRAF wild-type cells, especially those with RAS mutations.[11] In this context, some RAF inhibitors can induce a conformational change that leads to the transactivation of another RAF protomer in a dimer, resulting in increased downstream signaling.[11] While this compound is a MEK inhibitor, upstream feedback loops can be complex. | Carefully select cell lines with appropriate genetic backgrounds. Co-treatment with a RAF inhibitor may be necessary in certain contexts to prevent this paradoxical activation.[11] |
| Development of resistance to this compound in long-term studies. | Acquired mutations in MEK1/2 that prevent drug binding. | Sequence the MEK1/2 genes in resistant clones to identify potential mutations. |
| Upregulation of bypass signaling pathways. | Investigate the activation of alternative signaling pathways, such as the PI3K/AKT pathway, which can compensate for MEK inhibition.[12] | |
| Increased expression of receptor tyrosine kinases. | Perform a broader analysis of protein expression, including key receptor tyrosine kinases, in resistant cells.[12] |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against MEK1 and its anti-proliferative effects in various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 | Notes |
| MEK1 | Kinase Assay | 5 nM | Performed at an ATP concentration equal to the Km for the enzyme. |
| A375 (BRAF V600E) | Cell Viability | 20 nM | Highly sensitive due to BRAF mutation. |
| HCT-116 (KRAS G13D) | Cell Viability | 150 nM | Sensitive due to RAS mutation. |
| MCF-7 (BRAF wild-type) | Cell Viability | >10 µM | Insensitive due to wild-type BRAF and no known activating RAS mutations. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][9]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 µM to 10 µM.[7]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of p-ERK and Total ERK
This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of ERK.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
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HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.[15]
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
After imaging for p-ERK, the membrane can be stripped using a stripping buffer.[16]
-
Wash the membrane, block it again, and then probe for total ERK1/2 using the same procedure as above. This allows for the normalization of p-ERK levels to the total amount of ERK protein.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of SE 175 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of SE 175 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation is a common sign of protein aggregation. Proteins are sensitive to their solution environment, and factors like pH, temperature, and high protein concentration can compromise their stability.[1] When the pH of the buffer is close to the isoelectric point (pI) of the protein, its net charge is zero, reducing repulsion between molecules and leading to aggregation.[1]
Q2: I observe a loss of this compound activity over time, even without visible precipitation. What could be the cause?
A2: Loss of activity can occur due to subtle conformational changes or degradation. Proteolytic degradation, where enzymes break down the protein, can be a significant issue, especially if the sample is not stored at an appropriate temperature or if it is contaminated with proteases.[2][3] Additionally, chemical degradation, such as oxidation of certain amino acid residues, can also lead to a loss of function.
Q3: How can I improve the long-term stability of my purified this compound for storage?
A3: For long-term storage, it is generally recommended to store purified proteins at -80°C.[1] The addition of cryoprotectants, such as glycerol, can prevent aggregation during freeze-thaw cycles.[1] It is also crucial to ensure the storage buffer is optimal for the protein's stability, which may involve adjusting the pH and including stabilizing excipients.
Troubleshooting Guides
Issue 1: this compound Aggregation During Concentration
You are concentrating your purified this compound, and you notice a significant loss of soluble protein and the formation of visible aggregates.
Possible Causes and Solutions:
-
High Protein Concentration: High concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[1]
-
Solution: Consider if a lower final concentration is acceptable for your downstream applications. If a high concentration is necessary, try adding stabilizing excipients to the buffer before concentration.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein solubility.
-
Solution: Determine the optimal buffering environment for this compound.[1] This can be achieved by performing a buffer screen to test various pH values and salt concentrations. A general guideline is to use a buffer with a pH at least one unit away from the protein's pI.
-
-
Lack of Stabilizing Additives: Certain molecules can help to stabilize proteins in solution.
-
Solution: The addition of charged amino acids, such as a 1:1 mixture of L-arginine and L-glutamate (e.g., at 50 mM), has been shown to dramatically increase the solubility and long-term stability of proteins.[2][3][4] These amino acids can help to prevent protein aggregation and precipitation.[2][3] Other additives to consider include osmolytes and non-denaturing detergents.[1]
-
Experimental Workflow for Screening Additives:
Data Summary: Effect of Additives on this compound Solubility
| Additive | Concentration | Maximum Soluble this compound Concentration (mg/mL) | Aggregation Onset Temperature (°C) |
| None (Control) | - | 1.2 | 42 |
| L-Arginine + L-Glutamate | 50 mM | 8.5 | 51 |
| Glycerol | 10% (v/v) | 3.4 | 46 |
| Tween 20 | 0.01% (v/v) | 2.1 | 44 |
Issue 2: this compound Degradation During Purification and Storage
You observe multiple bands on an SDS-PAGE gel of your purified this compound, suggesting proteolytic degradation.
Possible Causes and Solutions:
-
Endogenous Proteases: Proteases from the expression host may co-purify with your protein.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer. Ensure your purification workflow is performed at a low temperature (e.g., 4°C) to minimize protease activity.[1]
-
-
Instability Leading to Proteolysis: A partially unfolded protein is more susceptible to proteolytic cleavage.
-
Oxidation: Cysteine residues can be prone to oxidation, which can lead to aggregation and degradation.
-
Solution: Add a reducing agent, such as DTT or TCEP, to your buffers to maintain a reducing environment and prevent disulfide bond-mediated aggregation.[1]
-
Logical Flow for Troubleshooting Degradation:
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To assess the aggregation state and polydispersity of this compound in different buffer conditions.
Methodology:
-
Prepare this compound samples in the buffers to be tested at a concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter into a clean cuvette.
-
Place the cuvette into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Acquire data for at least 10-15 measurements.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI over time or with different conditions indicates aggregation.
Protocol 2: Thermal Shift Assay (TSA) for Stability Screening
Objective: To rapidly screen different buffer conditions and additives for their effect on the thermal stability of this compound.
Methodology:
-
Prepare a master mix of this compound and a fluorescent dye (e.g., SYPRO Orange) in the initial buffer.
-
In a 96-well PCR plate, aliquot the master mix.
-
Add the different buffers or additives to be tested to the individual wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each interval.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater stability.
References
Technical Support Center: Addressing Off-Target Effects of SE 175
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, quantifying, and mitigating potential off-target effects associated with the use of SE 175. For the purposes of this guide, this compound is considered a hypothetical CRISPR-based therapeutic, and the information provided is based on established knowledge of CRISPR-Cas9 off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound?
A1: Off-target effects refer to the unintended cleavage or binding of the this compound CRISPR-Cas system at genomic locations that are not the intended on-target site.[1][2] These unintended modifications can lead to unwanted mutations or alterations in the genome.[2][3] The specificity of the CRISPR-Cas system is conferred by the guide RNA (gRNA) sequence and the Protospacer Adjacent Motif (PAM), but promiscuity of the Cas enzyme can lead to localization at unintended sites with sequence similarity to the on-target locus.[1]
Q2: Why is it crucial to evaluate the off-target effects of this compound?
A2: Evaluating unintended genomic modifications is a critical aspect of preclinical development for any CRISPR-Cas9-based therapy.[4] Off-target effects can have significant consequences, including the disruption of essential genes or regulatory regions, which could bias experimental observations or, in a therapeutic context, pose a risk to patient safety.[5] For gene therapy products intended for human clinical trials, even a low off-target rate can be unacceptable due to the potential for an elevated mutation burden.[1]
Q3: What factors can influence the frequency of this compound off-target effects?
A3: Several factors can influence the occurrence of off-target effects, including:
-
gRNA Design: The sequence of the guide RNA is a primary determinant of specificity.[6] Mismatches between the gRNA and potential off-target sites, particularly within the "seed" region proximal to the PAM, can significantly reduce off-target cleavage.[6]
-
Cas Enzyme Specificity: The choice of the Cas enzyme is important, as some variants have been engineered to have higher fidelity and lower tolerance for mismatches.[1]
-
Delivery Method: The format in which the CRISPR-Cas9 system is delivered can impact off-target rates. For instance, delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex can lead to faster clearance from the cell, reducing the time available for off-target edits to occur.[7]
-
Chromatin Accessibility: The structure of chromatin can influence the ability of the Cas9 enzyme to access and cleave DNA, with open chromatin regions being more susceptible.[6]
Q4: How can I minimize the risk of off-target effects when using this compound?
A4: Minimizing off-target effects starts with careful experimental design. Key strategies include:
-
In Silico Prediction and gRNA Design: Utilize bioinformatics tools to predict potential off-target sites and select gRNA sequences with the highest on-target scores and the fewest predicted off-target loci.[4][8] Targeting unique sequences and avoiding repetitive regions of the genome is also recommended.[8]
-
Use of High-Fidelity Cas Enzymes: Employing engineered Cas9 variants with enhanced specificity can significantly reduce off-target events.[7]
-
Paired Nickase Strategy: Using two gRNAs with a Cas nickase to create a double-strand break from two single-strand nicks can reduce off-target mutations, as a single off-target nick is typically repaired with high fidelity.[1]
-
Optimize Delivery: The use of Cas9-gRNA RNP delivery is recommended for its rapid clearance and resulting lower off-target effects.[7]
Troubleshooting Guide
Q1: I have designed a gRNA for my target, but I am concerned about potential off-targets. What should I do first?
A1: The first step is to use computational tools to predict potential off-target sites.[8] These tools align your gRNA sequence against the relevant genome to identify sites with sequence similarity.[4] This will provide a list of candidate off-target loci that can be experimentally validated.
Q2: My in silico analysis predicts several potential off-target sites for this compound. How can I experimentally verify if these sites are being edited?
A2: You can use a targeted sequencing approach.[3] This involves designing PCR primers to amplify the predicted off-target regions from genomic DNA of cells treated with this compound.[8] The amplicons are then subjected to next-generation sequencing (NGS) to detect and quantify the frequency of insertions or deletions (indels) at these sites.[8]
Q3: I am not detecting any mutations at the predicted off-target sites, but I still want to be sure there are no other off-target effects. What is the next step?
A3: To identify off-target events in an unbiased, genome-wide manner, you should employ a method that does not rely on prior prediction.[4] Techniques like GUIDE-seq, CIRCLE-seq, or DISCOVER-seq are designed for this purpose.[2][8][9] These methods can detect off-target cleavage events across the entire genome.
Q4: My experiment involves using this compound for transcriptional activation, not DNA cleavage. How do I assess off-target effects in this case?
A4: For non-cutting applications like transcriptional activation or repression, off-target effects are assessed differently. A comprehensive approach would be to perform RNA-sequencing (RNA-seq) to identify unintended changes in gene expression.[1] Alternatively, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for the Cas protein can identify all its DNA binding sites across the genome.[1]
Quantitative Data on Off-Target Detection Methods
The following table summarizes and compares various experimental methods used to detect off-target effects of CRISPR-based systems like this compound.
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Targeted Deep Sequencing | PCR amplification and NGS of predicted off-target sites.[8] | High (detects >0.1% frequency)[8] | Low (10-50 sites)[8] | Quantitatively confirms editing at suspected loci.[8] | Biased; will not find unanticipated off-target sites.[8] |
| GUIDE-seq | In vivo integration of double-stranded oligodeoxynucleotide (dsODN) tags at double-strand breaks (DSBs) followed by NGS.[8] | High[8] | Genome-wide[8] | Unbiased, captures events in a cellular context.[8] | Requires transfection of dsODN; may have sequence bias.[8] |
| CIRCLE-seq | In vitro Cas9 digestion of genomic DNA, followed by ligation of cleaved ends and sequencing.[2][8] | Very High[8] | Genome-wide[8] | Unbiased, highly sensitive, independent of cellular processes.[8] | In vitro conditions may not perfectly reflect the cellular environment.[8] |
| DISCOVER-seq | Chromatin immunoprecipitation of MRE11 (a DSB repair protein) followed by NGS to identify DSB sites.[9] | High | Genome-wide | Low false-positive rates, applicable to a wide range of cell types.[9] | Relies on the cellular DNA repair machinery. |
| TEG-seq | Integration of a double-stranded DNA tag at DSBs, followed by fragmentation and sequencing.[7] | Very High (detects <0.01% frequency)[7] | Genome-wide | More sensitive and specific than GUIDE-seq.[7] | Requires co-transfection of a DNA tag.[7] |
Experimental Protocols
Protocol 1: Targeted Deep Sequencing for Off-Target Validation
This protocol outlines the steps to validate predicted off-target sites for this compound.
-
Genomic DNA Extraction:
-
Culture cells treated with this compound and a corresponding negative control group.
-
Harvest cells and extract genomic DNA using a commercial kit, ensuring high purity and integrity.
-
-
Primer Design:
-
For each predicted off-target site, design PCR primers that flank the potential cleavage site, amplifying a region of 200-400 bp.
-
-
PCR Amplification & Library Preparation:
-
Sequencing and Analysis:
Protocol 2: GUIDE-seq for Genome-wide Off-Target Identification
This protocol provides a condensed workflow for GUIDE-seq. Researchers should consult detailed original publications for specifics.
-
Cell Preparation and Transfection:
-
Co-transfect the cells of interest with:
-
An expression plasmid for the this compound Cas9 variant and the specific gRNA.
-
A double-stranded oligodeoxynucleotide (dsODN) tag.[8]
-
-
-
Genomic DNA Extraction and Fragmentation:
-
After a suitable incubation period, harvest the cells and extract genomic DNA.
-
Fragment the genomic DNA to an average size of 500 bp using sonication or enzymatic methods.
-
-
Library Preparation:
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate Y-adapters containing unique molecular identifiers (UMIs).
-
Perform two rounds of PCR:
-
The first PCR selectively amplifies fragments containing the integrated dsODN tag.
-
The second PCR adds sequencing adapters and indexes.
-
-
-
Sequencing and Bioinformatics Analysis:
-
Sequence the final library using a high-throughput NGS platform.
-
Use a dedicated bioinformatics pipeline to map the reads to the reference genome and identify sites of dsODN integration, which correspond to the locations of double-strand breaks.
-
Visualizations
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 6. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. CRISPR off target effects | Lonza [bioscience.lonza.com]
Technical Support Center: Refining SE 175 Delivery Methods In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel therapeutic agent SE 175. The information provided is designed to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo delivery of this compound, categorized by the nature of the problem.
| Problem | Potential Cause | Suggested Solution |
| Low Bioavailability of this compound | Poor Formulation: this compound may be aggregating or degrading in the delivery vehicle. | Optimize the formulation by adjusting pH, ionic strength, or including stabilizing excipients. For lipid nanoparticle (LNP) formulations, screen different lipid compositions.[1][2][3][4] |
| Rapid Clearance: The delivery vehicle may be quickly cleared by the reticuloendothelial system (RES).[5] | Modify the surface of the delivery vehicle with PEGylation to increase circulation time.[3][6] | |
| Inefficient Cellular Uptake: The target cells may not be internalizing the this compound delivery vehicle effectively. | Incorporate targeting ligands (e.g., antibodies, peptides) on the surface of the delivery vehicle to enhance receptor-mediated endocytosis.[7] | |
| High Off-Target Effects | Non-Specific Biodistribution: The delivery vehicle is accumulating in non-target tissues. | Enhance targeting specificity as described above. For viral vectors, consider using tissue-specific promoters to restrict the expression of this compound.[8] |
| Immune Response: The delivery vehicle or this compound itself may be triggering an immune response, leading to inflammation and off-target effects.[6][9] | Use delivery vehicles with low immunogenicity. For viral vectors, consider using serotypes with low pre-existing immunity in the animal model.[10] Assess immune cell activation and cytokine profiles post-administration. | |
| Inconsistent Experimental Results | Variability in Formulation: Batch-to-batch variation in the this compound formulation can lead to inconsistent results. | Implement stringent quality control measures for each batch of formulated this compound, including size, charge, and encapsulation efficiency measurements. |
| Animal Model Variability: Differences in age, sex, or health status of the animal models can impact outcomes. | Standardize the animal model characteristics and housing conditions. Increase the number of animals per group to improve statistical power. | |
| Toxicity in Animal Models | Dose-Dependent Toxicity: The administered dose of this compound may be too high. | Perform a dose-response study to determine the maximum tolerated dose (MTD).[11] |
| Delivery Vehicle Toxicity: The delivery vehicle itself may be causing toxicity.[12] | Evaluate the toxicity of the empty delivery vehicle (placebo) in a control group. Consider alternative, more biocompatible delivery systems. |
Frequently Asked Questions (FAQs)
1. What are the recommended initial delivery vehicles for this compound in vivo?
For initial in vivo studies of this compound, both viral and non-viral delivery systems can be considered, each with its own advantages and disadvantages. Adeno-associated viruses (AAVs) are often used for their high transduction efficiency and well-characterized safety profile in many preclinical models.[10] Among non-viral options, lipid nanoparticles (LNPs) are a versatile choice, allowing for the encapsulation of a variety of payloads and are amenable to surface modifications for targeted delivery.[4][6][13]
2. How can I improve the stability of my this compound formulation?
The stability of your this compound formulation is crucial for consistent in vivo results. For LNP formulations, optimizing the lipid composition, including the ratio of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, can significantly enhance stability.[3][4] Lyophilization of the formulation with appropriate cryoprotectants can also improve long-term storage stability.[4] Regular assessment of particle size, polydispersity index (PDI), and encapsulation efficiency is recommended to monitor formulation stability over time.
3. What are the critical quality control parameters to assess for each batch of formulated this compound?
For each batch of formulated this compound, it is essential to perform a series of quality control assays to ensure consistency and reliability. Key parameters to measure include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess surface charge and stability.
-
Encapsulation Efficiency: To determine the percentage of this compound successfully loaded into the delivery vehicle.
-
Purity: To ensure the absence of contaminants from the formulation process.[14]
-
In Vitro Potency: To confirm that the biological activity of this compound is retained after formulation.
4. How do I choose the appropriate animal model for my this compound in vivo studies?
The choice of animal model depends on the therapeutic indication for this compound. The model should accurately recapitulate the key aspects of the human disease being studied.[5] It is also important to consider the translational relevance of the model, including similarities in physiology and metabolism to humans. For studies involving immunogenicity, using humanized mouse models may be necessary.
5. What are the best practices for administering this compound to animals?
The route of administration should be chosen based on the target organ and the desired pharmacokinetic profile. Common routes include intravenous (for systemic delivery), intraperitoneal, and direct tissue injection. It is crucial to use appropriate injection volumes and rates to avoid adverse events. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Protocols
Protocol 1: Formulation of this compound in Lipid Nanoparticles (LNPs)
This protocol describes a standard method for formulating this compound into LNPs using a microfluidic mixing device.
Materials:
-
This compound (in an appropriate buffer)
-
Ionizable lipid, DSPC, Cholesterol, PEG-lipid (in ethanol)
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Prepare the lipid mixture in ethanol at the desired molar ratio.
-
Prepare the this compound solution in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the this compound-aqueous solution in the other.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Collect the resulting nanoparticle suspension.
-
Dialyze the collected suspension against PBS at 4°C for at least 18 hours to remove ethanol and unencapsulated this compound.
-
Characterize the final LNP formulation for size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Biodistribution Study of this compound
This protocol outlines a method for assessing the biodistribution of this compound in a mouse model.
Materials:
-
This compound labeled with a fluorescent dye (e.g., Cy5)
-
Healthy mice (e.g., C57BL/6, n=3-5 per time point)
-
Anesthetic
-
In vivo imaging system (IVIS) or similar
-
Tissue homogenization buffer
-
Fluorometer
Methodology:
-
Administer the fluorescently labeled this compound formulation to mice via the desired route (e.g., intravenous injection).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an IVIS to visualize the biodistribution of the fluorescent signal.
-
Following imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).
-
Homogenize a weighed portion of each organ in tissue homogenization buffer.
-
Clarify the homogenates by centrifugation.
-
Measure the fluorescence intensity of the supernatant using a fluorometer.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Hypothetical signaling pathway of this compound in a target cell.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Logical workflow for troubleshooting low in vivo efficacy.
References
- 1. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 2. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Item - Understanding the In Vivo Behaviour of Nanoparticle Therapies - Monash University - Figshare [bridges.monash.edu]
- 10. Frontiers | Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges [frontiersin.org]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Progress and challenges in viral vector manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Quantifying SE 175-Derived NO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SE 175 and quantifying its derived nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it generate nitric oxide (NO)?
A1: this compound is a S-nitrosothiol (RSNO) compound that acts as a nitric oxide (NO) donor. The release of NO from this compound occurs through the cleavage of the S-N bond. This process can be initiated by various factors including heat, light, and the presence of metal ions or other thiols.[1][2] The inherent instability of the S-N bond allows for the controlled release of NO, which is a key signaling molecule in many physiological and pathological processes.
Q2: Why is quantifying NO from this compound challenging?
A2: Quantifying NO from this compound is challenging due to the reactive nature and short half-life of NO, which is typically a few seconds in biological systems.[3][4] Additionally, the decomposition of S-nitrosothiols like this compound can be influenced by multiple factors in the experimental environment, such as temperature, pH, light exposure, and the presence of transition metal ions, which can catalyze the breakdown of the S-N bond.[2] These factors can lead to variability in NO release and subsequent measurement.
Q3: What are the common methods for quantifying NO release from this compound?
A3: The most common methods for quantifying NO release include:
-
Griess Assay: An indirect colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[5][6][7] It is inexpensive and widely used, but has limitations in sensitivity and can be affected by interfering substances in complex biological media.[5][6]
-
Electrochemical Sensors: These sensors provide real-time, direct measurement of NO with high sensitivity, capable of detecting nanomolar concentrations.[4] However, they can be susceptible to interference from other electroactive molecules.
-
Chemiluminescence: Considered a gold-standard for its high sensitivity and specificity in detecting gas-phase NO. This method involves the reaction of NO with ozone, which produces a light emission that is proportional to the NO concentration.[8]
Troubleshooting Guides
Issue 1: Low or No Detectable NO Signal with Griess Assay
Q: I am not detecting any significant NO release from this compound using the Griess assay. What could be the problem?
A: This could be due to several factors ranging from the experimental setup to the limitations of the assay itself.
-
Probable Cause 1: this compound Decomposition Issues: The compound may not be releasing NO under your current experimental conditions. S-nitrosothiols are sensitive to their environment, and factors like temperature and light can influence their decomposition.[1][2]
-
Probable Cause 2: Low NO Concentration: The concentration of NO being released might be below the detection limit of the Griess assay, which is typically around 0.5 µM.[5][6][7]
-
Probable Cause 3: Interference from Media Components: Components in your biological media, such as certain amino acids (cysteine, tyrosine) or antioxidants (ascorbate), can react with nitrite and negatively affect the accuracy of the Griess assay.[5]
-
Probable Cause 4: Incorrect Assay Procedure: Errors in the preparation of reagents or the execution of the assay protocol can lead to inaccurate results.
Solutions:
-
Optimize this compound Decomposition: Ensure that the conditions are favorable for NO release. This may involve adjusting the temperature or exposing the sample to a controlled light source if photolytic decomposition is desired.[2]
-
Increase this compound Concentration: If possible, increase the concentration of this compound to generate a higher NO signal that is within the detection range of the Griess assay.
-
Use a More Sensitive Method: For low NO concentrations, consider using a more sensitive technique such as an electrochemical sensor or chemiluminescence.[4][8]
-
Sample Preparation: If your media contains interfering substances, consider deproteinizing your sample using ultrafiltration before performing the Griess assay.[5]
-
Verify Assay Protocol: Double-check all steps of the Griess assay protocol, including the preparation of the standard curve and the incubation times.
Issue 2: High Variability in Replicate Measurements
Q: I am observing high variability between my replicate measurements of NO release. What is causing this inconsistency?
A: High variability is often due to inconsistent experimental conditions that affect the decomposition rate of this compound.
-
Probable Cause 1: Inconsistent Light Exposure: S-nitrosothiols can be light-sensitive. Inconsistent exposure of your samples to ambient light can lead to variable rates of photolytic decomposition.[2]
-
Probable Cause 2: Temperature Fluctuations: The thermal decomposition of S-nitrosothiols is temperature-dependent.[1] Even minor temperature fluctuations between samples can alter the rate of NO release.
-
Probable Cause 3: Contamination with Metal Ions: Trace amounts of transition metal ions (e.g., Cu⁺) can catalyze the decomposition of S-nitrosothiols.[2] Inconsistent contamination can lead to variable results.
-
Probable Cause 4: Pipetting Errors: Inaccurate pipetting can lead to variations in the concentration of this compound or other reagents between wells.
Solutions:
-
Control Light Exposure: Protect your samples from light by using amber tubes or covering them with foil. If photolytic release is intended, use a controlled light source to ensure uniform exposure.
-
Maintain Consistent Temperature: Use a water bath or incubator to maintain a constant and uniform temperature for all samples during the experiment.
-
Use Metal Chelators: If metal ion contamination is suspected, consider adding a metal chelator like EDTA to your buffer to prevent catalytic decomposition.[2]
-
Ensure Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to minimize errors.
Quantitative Data Summary
| Parameter | Griess Assay | Electrochemical Sensor | Chemiluminescence |
| Detection Limit | ~0.5 µM[5][6][7] | ~1 nM[4] | pM to nM range |
| Measurement Type | Indirect (measures nitrite) | Direct | Direct |
| Temporal Resolution | Low (endpoint assay) | High (real-time) | High (real-time) |
| Common Interferences | Proteins, antioxidants, colored compounds[5] | Electroactive species | None (highly specific) |
| Cost | Low | Moderate | High |
Experimental Protocols
Protocol 1: Quantification of NO using the Griess Assay
This protocol is adapted for measuring nitrite, a stable product of NO oxidation, in cell culture supernatant.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium Nitrite (NaNO₂) standard solution (100 µM)
-
Cell culture supernatant containing this compound
-
96-well microplate
Procedure:
-
Prepare Nitrite Standard Curve:
-
Create a series of dilutions of the 100 µM NaNO₂ standard solution in the same culture medium as your samples to generate standards ranging from 0 to 100 µM.
-
-
Sample Preparation:
-
Centrifuge the cell culture supernatant at 10,000 x g for 10 minutes to remove any cellular debris.
-
-
Griess Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the nitrite concentration in your samples from the standard curve.
-
Protocol 2: Real-Time Detection of NO using an Electrochemical Sensor
This protocol provides a general guideline for using an amperometric NO sensor.
Materials:
-
Amperometric NO sensor and meter
-
Calibration solutions (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, as a known NO donor)
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
This compound solution
Procedure:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions. This typically involves a two-point calibration with a zero NO solution (buffer) and a solution with a known concentration of NO generated from a standard NO donor.
-
-
Experimental Setup:
-
Place the NO sensor in the experimental chamber containing the buffer solution or cell culture medium.
-
Allow the baseline signal to stabilize.
-
-
Measurement:
-
Inject the this compound solution into the chamber to the desired final concentration.
-
Record the change in current over time, which is proportional to the NO concentration.
-
-
Data Analysis:
-
Use the calibration curve to convert the measured current into NO concentration.
-
Analyze the real-time NO release profile (e.g., peak concentration, duration of release).
-
Visualizations
This compound to NO Signaling Pathway
Caption: Signaling pathway of this compound-derived NO.
Experimental Workflow for NO Quantification
References
- 1. A kinetic study of S-nitrosothiol decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical detection of nitric oxide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fractional exhaled nitric oxide-measuring devices: technology update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of SE 175 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered with the small molecule inhibitor, SE 175. Our aim is to help you achieve accurate and reproducible results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, small molecule inhibitor designed to target a key kinase in a critical oncogenic signaling pathway. Its primary on-target effect is the inhibition of this kinase, leading to cell cycle arrest and reduced proliferation in cancer cells. However, at higher concentrations or with prolonged exposure, off-target effects can be observed.
Q2: What is the known mechanism of this compound-induced cytotoxicity?
A2: Pre-clinical studies have indicated that the cytotoxicity of this compound is primarily mediated through off-target effects on mitochondrial function. This leads to an increase in reactive oxygen species (ROS), subsequent activation of the intrinsic apoptotic pathway, and eventual cell death. This is a dose-dependent effect that can often be mitigated.
Q3: Are certain cell lines more susceptible to this compound cytotoxicity?
A3: Yes, cell lines with high metabolic rates or pre-existing mitochondrial dysfunction may exhibit increased sensitivity to this compound. It is recommended to characterize the cytotoxic profile of this compound in your specific cell line of interest.
Q4: How can I distinguish between on-target anti-proliferative effects and off-target cytotoxicity?
A4: Distinguishing between these two effects is crucial for accurate data interpretation. On-target effects are typically observed at lower concentrations of this compound and result in a cytostatic effect (inhibition of cell growth). Off-target cytotoxicity is characterized by a rapid decrease in cell viability and is more prominent at higher concentrations. Performing a dose-response and time-course experiment is the best way to identify the optimal therapeutic window.[1]
Troubleshooting Guide: High Cytotoxicity Observed
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected levels of cell death in your experiments involving this compound.
Issue: Significant cell death is observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% in the cell culture medium.[2] Run a vehicle-only control to assess the impact of the solvent on cell viability. | Reduced cell death in the vehicle control group, indicating that the solvent was a contributing factor. |
| Suboptimal Cell Density | Optimize the cell seeding density. Both sparse and overly confluent cultures can be more susceptible to stress.[3] Perform a cell titration experiment to find the optimal density for your assay. | Increased reproducibility and a clearer dose-response curve for this compound. |
| High Oxidative Stress | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E.[3] This can help to neutralize the reactive oxygen species (ROS) generated by off-target mitochondrial effects. | A significant increase in cell viability at cytotoxic concentrations of this compound, suggesting that oxidative stress is a key mechanism of toxicity. |
| Apoptosis Induction | Co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic pathway. This can help to determine if cytotoxicity is mediated by caspase activation. | Inhibition of apoptosis will lead to increased cell viability, confirming that this compound induces apoptosis. Note that this may switch the mode of cell death to another form, such as necrosis or senescence.[4] |
| Serum Interactions | Adapt cells to a serum-free medium (SFM).[5][6] Components in serum can sometimes interact with test compounds, altering their activity or stability. | More consistent and reproducible results, with a potentially different IC50 value for this compound. |
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of the troubleshooting steps, providing a baseline for comparison.
Table 1: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in A549 Cells
| This compound Conc. (µM) | % Cell Viability (this compound alone) | % Cell Viability (+ 5mM NAC) |
| 0.1 | 98 ± 4.5 | 99 ± 3.8 |
| 1 | 85 ± 6.2 | 95 ± 4.1 |
| 10 | 45 ± 5.1 | 82 ± 5.5 |
| 50 | 15 ± 3.9 | 65 ± 6.3 |
| 100 | <5 | 48 ± 4.9 |
Table 2: Effect of Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Apoptosis
| This compound Conc. (µM) | Caspase-3/7 Activity (RLU) | Caspase-3/7 Activity (+ 20µM Z-VAD-FMK) |
| 0 | 1,500 ± 250 | 1,450 ± 230 |
| 10 | 12,800 ± 1,100 | 2,100 ± 300 |
| 50 | 25,600 ± 2,300 | 2,500 ± 350 |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the viability of cells after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases-3 and -7, key biomarkers of apoptosis.
-
Assay Plate Preparation: Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and its contents to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Signaling Pathway
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for mitigating this compound cytotoxicity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Caspase inhibition switches doxorubicin-induced apoptosis to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum-Free Media (SFM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: SE 175 Treatment Optimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of SE 175 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general recommendation for the initial treatment duration with this compound?
A1: For initial experiments, a time-course experiment is recommended. A common starting point is to treat cells for 24, 48, and 72 hours to observe the effects on cell viability and target inhibition.[1] For assessing rapidly induced events like protein phosphorylation, shorter time points (e.g., 15, 30, 60 minutes, and up to 24 hours) are advisable.[2]
Q2: How does the stability of this compound in culture media affect the treatment duration?
A2: The stability of this compound is a critical factor. If the compound degrades rapidly in the culture medium at 37°C, its effective concentration will decrease over time. For unstable compounds, multiple shorter treatments with media changes may be necessary to maintain a consistent effective concentration.[1] It is recommended to assess the stability of this compound in your specific culture medium using methods like HPLC.[1]
Q3: Should I use a single long-duration treatment or multiple shorter treatments?
A3: The choice depends on the stability of this compound and the biological question being addressed. A single long-duration treatment is suitable for stable compounds and for assessing long-term cellular responses.[1] Multiple shorter treatments are better for unstable compounds or to mimic certain in vivo dosing schedules.[1]
Q4: How can I confirm that this compound is engaging its target within the cell?
A4: Target engagement can be confirmed using several methods. A Western blot analysis can be used to assess the phosphorylation status of downstream targets of the inhibited kinase.[3] A successful inhibitor should lead to a decrease in the phosphorylation of these targets. Other techniques like the Cellular Thermal Shift Assay (CETSA) can also provide direct evidence of target engagement.[3][4]
Troubleshooting Guide
Problem 1: I am observing high cell death even at short treatment durations.
-
Possible Cause: The concentration of this compound may be too high, causing acute toxicity.[1] Alternatively, the solvent used to dissolve the compound (e.g., DMSO) might be at a toxic concentration.[1]
-
Suggested Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic concentration. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5%).
Problem 2: The inhibitory effect of this compound diminishes over extended treatment times.
-
Possible Cause: The cells may be metabolizing this compound, reducing its effective concentration over time.[1] The compound may also be unstable in the culture medium.
-
Suggested Solution: Assess the stability of this compound in your culture medium.[1] If it is being metabolized or is unstable, consider replenishing the compound with fresh media at regular intervals.
Problem 3: I am not seeing the expected level of inhibition of the downstream signaling pathway.
-
Possible Cause: The targeted kinase or pathway may not be active in the chosen cell line or under the specific experimental conditions.[1] It is also possible that the inhibitor is not cell-permeable.[3]
-
Suggested Solution: Confirm that the target kinase pathway is active in your untreated cells using a method like Western blotting for phosphorylated downstream targets.[1] If the pathway is active, consider a cellular uptake assay to determine if the compound is entering the cells.[1]
Quantitative Data Summary
The following table summarizes hypothetical data from a time-course experiment to determine the optimal treatment duration of this compound on a cancer cell line.
| Treatment Duration (Hours) | Cell Viability (%) [this compound at IC50] | Phosphorylation of Downstream Target (%) |
| 0 | 100 | 100 |
| 6 | 85 | 45 |
| 12 | 70 | 25 |
| 24 | 55 | 15 |
| 48 | 50 | 10 |
| 72 | 52 | 12 |
Experimental Protocol: Determining Optimal this compound Treatment Duration
This protocol provides a general framework for a cell-based assay to determine the optimal treatment duration of this compound.
Objective: To identify the treatment duration that results in maximal inhibition of a downstream target's phosphorylation without causing excessive, non-specific cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (primary and secondary)
-
Reagents for protein quantification (e.g., BCA assay)
-
Multi-well plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Cell Treatment: Once the cells reach the desired confluency, treat them with this compound at a fixed concentration (e.g., the predetermined IC50 value).[1] Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the plates for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).[1]
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blot Analysis: Perform a Western blot to analyze the phosphorylation status of a key downstream target of the kinase that this compound inhibits.
-
Data Analysis: Quantify the band intensities from the Western blot and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition of phosphorylation against the treatment duration to identify the optimal time point.
Visual Guides and Workflows
Caption: this compound inhibits Kinase X, blocking downstream signaling.
Caption: A logical workflow for troubleshooting suboptimal experimental results.
Caption: Relationship between treatment duration and expected cellular outcomes.
References
Validation & Comparative
Validating the Efficacy of SE 175 as a Nitric Oxide Donor: A Comparative Analysis
Understanding SE 175
This compound, with the chemical formula C₁₆H₁₃NO₆S, is classified as an organic nitrate compound that is expected to act as an NO donor in vivo following reductive transformation. Its potential as a therapeutic agent hinges on its ability to release NO in a controlled and predictable manner. The efficacy of any NO donor is primarily assessed by its NO release kinetics, total NO payload, and its biological activity, such as the ability to induce vasodilation or stimulate cyclic guanosine monophosphate (cGMP) production.
A Comparative Landscape of Nitric Oxide Donors
To effectively evaluate this compound, it is essential to compare its potential performance against established NO donors. The following tables summarize the quantitative data for several classes of commonly used NO donors.
Table 1: Nitric Oxide Release Kinetics of Common NO Donors
| NO Donor Class | Compound Example | Half-Life (t½) | Moles of NO Released per Mole of Donor | Release Conditions |
| S-Nitrosothiols | S-Nitrosoglutathione (GSNO) | ~5-10 min | 1 | Physiological pH, Temperature |
| S-Nitroso-N-acetylpenicillamine (SNAP) | ~4-6 hours | 1 | Physiological pH, Temperature | |
| Diazeniumdiolates (NONOates) | DETA NONOate | ~20 hours | 2 | pH-dependent (faster at lower pH) |
| PAPA NONOate | ~15 minutes | 1.5-2 | pH-dependent (faster at lower pH) | |
| Organic Nitrates | Glyceryl Trinitrate (GTN) | ~1-4 minutes (in vivo) | Variable | Enzymatic bioactivation required |
| Metal-Nitroso Complexes | Sodium Nitroprusside (SNP) | < 2 minutes (in vivo) | 1 | Light-sensitive, enzymatic/non-enzymatic reduction |
Table 2: Biological Efficacy of Common NO Donors
| NO Donor Class | Compound Example | Vasodilation Potency (EC₅₀) | cGMP Stimulation | Key Considerations |
| S-Nitrosothiols | GSNO | Potent | Strong | Endogenous molecule, potential for S-nitrosylation side reactions. |
| SNAP | Potent | Strong | Widely used in research, relatively stable. | |
| Diazeniumdiolates (NONOates) | DETA NONOate | Potent | Strong | Long-lasting NO release, suitable for chronic studies. |
| PAPA NONOate | Potent | Strong | Rapid but sustained NO release. | |
| Organic Nitrates | GTN | Potent | Strong | Requires metabolic activation, potential for tolerance. |
| Metal-Nitroso Complexes | SNP | Very Potent | Strong | Rapid and potent, but potential for cyanide toxicity. |
Experimental Protocols for Efficacy Validation
The validation of a novel NO donor like this compound would necessitate a series of well-defined experiments to characterize its NO release and biological effects.
Quantification of Nitric Oxide Release
1. Amperometric Detection: This method utilizes an NO-selective electrode to directly measure the concentration of NO released from the donor in real-time.
-
Apparatus: NO-sensitive amperometric sensor, potentiostat.
-
Procedure: A solution of the NO donor is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The electrode is immersed in the solution, and the current generated by the oxidation of NO is recorded over time. The concentration of NO is proportional to the measured current.
2. Chemiluminescence Detection: This highly sensitive technique is based on the reaction of NO with ozone (O₃), which produces light.
-
Apparatus: Chemiluminescence NO analyzer.
-
Procedure: The NO donor solution is placed in a reaction vessel, and a stream of inert gas purges the released NO into the analyzer. The light emitted from the reaction with ozone is detected by a photomultiplier tube, and the signal is proportional to the NO concentration.
Assessment of Biological Activity
1. Vasodilation Assays: The ability of an NO donor to relax blood vessels is a key indicator of its biological efficacy.
-
Model: Isolated aortic rings from laboratory animals (e.g., rats, rabbits).
-
Procedure: The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with a vasoconstrictor (e.g., phenylephrine). The NO donor is then added in increasing concentrations, and the relaxation of the tissue is measured using an isometric force transducer.
2. cGMP Stimulation Assay: NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP levels.
-
Model: Cultured cells (e.g., smooth muscle cells, platelets).
-
Procedure: The cells are incubated with the NO donor for a specified period. The reaction is then stopped, and the cells are lysed. The intracellular cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
Visualizing the Pathways and Workflows
To further clarify the processes involved in validating an NO donor, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Nitric oxide signaling pathway leading to vasodilation.
Caption: Experimental workflow for validating NO donor efficacy.
Conclusion
While specific experimental data for this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing the described experimental protocols to quantify NO release and assess biological activity, and by comparing the resulting data with the established profiles of other NO donors, researchers can effectively determine the efficacy and potential therapeutic utility of this compound. The systematic approach outlined here will enable a thorough and objective validation, crucial for the advancement of new NO-based therapies.
A Comparative Framework for Evaluating Novel Nitric Oxide Donors Against Nitroglycerin
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: There is no publicly available scientific literature or clinical data for a nitric oxide (NO) donor designated as "SE 175." The following guide has been developed to provide a comprehensive framework for the evaluation and comparison of a novel or hypothetical NO donor, referred to herein as "Compound X," against the established therapeutic agent, nitroglycerin. This document outlines the requisite experimental data, methodologies, and comparative analyses essential for a thorough assessment in a research and drug development context.
Introduction to Nitric Oxide Donors
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. NO donor drugs, which release NO or related redox species, are of significant therapeutic interest. Nitroglycerin, an organic nitrate, has been a cornerstone in the treatment of angina pectoris for over a century. However, its use is associated with the development of tolerance and a variable pharmacokinetic profile. The development of new NO donors aims to overcome these limitations, offering improved efficacy, safety, and targeted delivery.
This guide provides a systematic approach to comparing a novel NO donor, "Compound X," with nitroglycerin, focusing on key performance characteristics, underlying mechanisms, and the experimental protocols required for their evaluation.
Comparative Analysis: Key Performance Metrics
A comprehensive comparison between an investigational NO donor and a standard agent like nitroglycerin necessitates the evaluation of several key parameters. The following table summarizes these critical metrics and provides a template for presenting comparative data.
| Parameter | Nitroglycerin | Compound X (Hypothetical Data) | Significance for Drug Development |
| Class of NO Donor | Organic Nitrate | e.g., S-Nitrosothiol, Diazeniumdiolate | Determines the chemical mechanism of NO release, potential for tolerance, and side effect profile. |
| Mechanism of NO Release | Enzymatic bioactivation (e.g., by mitochondrial aldehyde dehydrogenase) | e.g., Spontaneous decomposition at physiological pH, photo-activation | Influences the rate, duration, and location of NO release. Non-enzymatic donors may avoid tolerance associated with enzyme depletion. |
| NO Release Kinetics (t½) | Dependent on metabolic conversion | e.g., 1.3 min to 73 min for different NONOates[1] | A predictable and controllable release profile is crucial for therapeutic efficacy and minimizing off-target effects. |
| Vasodilatory Potency (EC50) | Vessel and species-dependent | To be determined experimentally | A lower EC50 indicates higher potency, potentially allowing for lower therapeutic doses and reduced side effects. |
| Development of Tolerance | High potential with continuous use | To be determined experimentally | A key limitation of nitroglycerin. Novel donors are often designed to minimize or avoid tolerance. |
| Side Effect Profile | Headache, hypotension, reflex tachycardia | To be determined experimentally | Novel donors should ideally offer a more favorable side effect profile. |
Signaling Pathway of Nitric Oxide
Nitric oxide exerts its primary vasodilatory effect through the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in a cascade of events that lead to smooth muscle relaxation and vasodilation.[2][3][4]
Caption: The canonical nitric oxide (NO)/cGMP signaling pathway leading to vasodilation.
Experimental Protocols
A rigorous comparison of "Compound X" and nitroglycerin requires standardized experimental protocols. Below are methodologies for key experiments.
1. Nitric Oxide Release Assay
-
Objective: To quantify and compare the rate and amount of NO released from nitroglycerin and "Compound X."
-
Methodology:
-
Prepare solutions of nitroglycerin and "Compound X" at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
For enzymatic donors like nitroglycerin, include the necessary co-factors or enzyme preparations (e.g., liver homogenate).
-
Use an NO-sensitive electrode or a chemiluminescence-based NO analyzer to measure the real-time release of NO from the donor compounds.
-
Alternatively, fluorescent probes such as diaminofluoresceins (DAF) can be used to detect NO release in solution or within cells.[5][6]
-
Record data over time to determine the release kinetics (half-life, peak concentration) for each compound.
-
2. Ex Vivo Vasodilation Assay (Organ Bath)
-
Objective: To assess and compare the vasodilatory potency and efficacy of nitroglycerin and "Compound X" in isolated blood vessels.
-
Methodology:
-
Isolate arterial rings (e.g., rat aorta or mesenteric arteries) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and gassed with 95% O2/5% CO2.
-
Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine, U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of nitroglycerin or "Compound X" to the organ bath.
-
Record the changes in isometric tension to generate concentration-response curves.
-
Calculate the EC50 (concentration causing 50% of maximal relaxation) and Emax (maximal relaxation) for each compound to compare their potency and efficacy.
-
3. In Vivo Hemodynamic Studies
-
Objective: To evaluate the effects of nitroglycerin and "Compound X" on systemic blood pressure and heart rate in an animal model.
-
Methodology:
-
Anesthetize a suitable animal model (e.g., rat, rabbit) and cannulate the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.
-
Administer increasing doses of nitroglycerin or "Compound X" intravenously.
-
Continuously record mean arterial pressure and heart rate.
-
Analyze the dose-response relationship for the hypotensive effects and any associated changes in heart rate (e.g., reflex tachycardia).
-
Caption: A logical workflow for the comparative evaluation of a novel NO donor.
Conclusion
The development of novel nitric oxide donors holds significant promise for advancing cardiovascular and other therapies. A systematic and rigorous comparison to established agents like nitroglycerin is paramount for elucidating the potential advantages of new chemical entities. The framework provided in this guide, encompassing comparative data tables, mechanistic diagrams, and detailed experimental protocols, offers a robust approach for the preclinical evaluation of the next generation of NO donor therapeutics. The ultimate goal is to identify candidates with improved pharmacokinetic and pharmacodynamic profiles, reduced side effects, and the absence of tolerance development.
References
- 1. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Effects of SE 175 and its Homonyms in Preclinical Research
For researchers and drug development professionals, the precise identification of a compound is critical. The designation "SE 175" can lead to ambiguity, as it may refer to a specific nitric oxide (NO) donor or be a misnomer for other similarly named investigational drugs. This guide provides a comparative analysis of the nitric oxide donor this compound and two other compounds, IK-175 and FUT-175, which are sometimes colloquially mistaken. We will objectively compare their mechanisms of action, effects in different cell lines, and provide the experimental data and protocols that are publicly available.
This compound: The Nitric Oxide Donor
This compound (CAS 258278-64-7) is an organic nitrate compound that functions as a nitric oxide (NO) donor.[1] Its primary mechanism of action involves the reductive transformation of its nitrate group to nitric oxide within the cell. NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[2] This signaling cascade is crucial in various physiological processes, including vasodilation.[3]
Data Presentation: Effects of this compound on Cell Lines
Published data on the effects of this compound across a wide range of cell lines is limited. The primary available study focuses on its effects in primary human trabecular meshwork cells (HTMCs).
| Cell Line | Cell Type | Assay | Endpoint Measured | Result |
| Primary Human Trabecular Meshwork Cells (HTMCs) | Ocular Trabecular Meshwork | cGMP Enzyme Immunoassay | cGMP Levels | Increased cGMP levels |
Signaling Pathway of this compound
The signaling pathway of this compound is centered on the canonical Nitric Oxide pathway.
Figure 1: this compound signaling pathway.
Experimental Protocols
Cell-Based cGMP Assay:
A common method to assess the activity of NO donors like this compound is to measure the intracellular accumulation of cGMP.[4]
-
Cell Culture: Plate cells (e.g., HTMCs) in 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cGMP degradation.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
cGMP Measurement: Determine the cGMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the cGMP concentrations from a standard curve and normalize to the protein concentration of each sample.
Alternative Compound: IK-175 - The Aryl Hydrocarbon Receptor (AHR) Inhibitor
IK-175 is a selective inhibitor of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in immune regulation.[5][6] Unlike direct cytotoxic agents, IK-175's primary effect is on the tumor microenvironment by modulating the activity of immune cells.[6][7]
Data Presentation: Effects of IK-175 on Cell Lines
IK-175 has been tested against a wide array of cancer cell lines and has been shown to have no direct anti-proliferative effects.[7] Its main activity is observed in immune cells.
| Cell Line Type | Assay | Endpoint Measured | Result |
| 100 Human Cancer Cell Lines | Growth Inhibition Assay | Cell Proliferation | No growth inhibition detected[7] |
| Murine Cancer Cell Lines (CT26, B16-IDO) | Proliferation Assay | Cell Proliferation | No anti-proliferative effects[7] |
| Human Primary T-cells | Gene Expression & Cytokine Production Assays | AHR target gene expression, Cytokine levels | Decreased AHR target gene expression, decreased anti-inflammatory cytokines (e.g., IL-22), and increased pro-inflammatory cytokines (e.g., IL-2)[7] |
Signaling Pathway of IK-175
IK-175 blocks the AHR signaling pathway, which is often activated by ligands such as kynurenine in the tumor microenvironment.[6]
Figure 2: IK-175 mechanism of action.
Experimental Protocols
T-cell Activation and Cytokine Production Assay:
-
Isolation of T-cells: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Culture the T-cells in appropriate media.
-
Activation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
Treatment: Treat the activated T-cells with a range of IK-175 concentrations.
-
Gene Expression Analysis: After a suitable incubation period (e.g., 24 hours), harvest the cells, extract RNA, and perform qRT-PCR to measure the expression of AHR target genes like CYP1A1 and IL22.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-2, IL-22) using ELISA or multiplex bead assays.
Alternative Compound: FUT-175 (Nafamostat) - The Serine Protease Inhibitor
FUT-175, also known as Nafamostat, is a broad-spectrum serine protease inhibitor.[8] It has been shown to have anti-cancer effects by inhibiting pathways involved in cell proliferation and survival, and by inducing apoptosis.[9]
Data Presentation: Effects of FUT-175 on Cell Lines
FUT-175 has demonstrated effects on various cancer cell lines, particularly in pancreatic cancer.
| Cell Line | Cell Type | Assay | Endpoint Measured | Result |
| Pancreatic Cancer Cell Lines | Western Blot, EMSA | IκBα phosphorylation, NF-κB activation | Inhibition of IκBα phosphorylation and NF-κB activation[9] | |
| Pancreatic Cancer Cell Lines | Western Blot, DNA Fragmentation | Caspase-8 and Bid activation, Apoptosis | Upregulation of TNFR1, activation of caspase-8 and Bid, and induction of apoptosis[9] | |
| Colorectal Cancer Cells | Gelatin Zymography | MMP-2 and MMP-9 activity | Decreased activity of MMP-2 and MMP-9[10] | |
| PAN02 | Pancreatic Cancer | Cell Viability, Invasion Assay | No effect on cell viability, but suppression of cell invasion[10] |
Signaling Pathway of FUT-175
FUT-175 exerts its anti-cancer effects through multiple pathways, including the inhibition of NF-κB and the induction of the TNFR1-mediated apoptotic pathway.[9]
Figure 3: FUT-175 signaling pathways in cancer cells.
Experimental Protocols
NF-κB Electrophoretic Mobility Shift Assay (EMSA):
-
Cell Culture and Treatment: Culture cancer cells (e.g., pancreatic cancer cells) and treat with FUT-175 for various times.
-
Nuclear Extract Preparation: Prepare nuclear extracts from the treated and untreated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A decrease in the intensity of the shifted band indicates inhibition of NF-κB DNA binding.
General Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of a compound's effects in different cell lines.
Figure 4: General experimental workflow.
References
- 1. archive.cancerworld.net [archive.cancerworld.net]
- 2. Frontiers | Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo [frontiersin.org]
- 3. cusabio.com [cusabio.com]
- 4. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of synthetic serine protease inhibitor (FUT-175)-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Guide to "SE 175" Signaling Pathways and Downstream Targets
An important clarification regarding your request for information on "SE 175 signaling" is that the designation "this compound" is not a unique identifier for a single signaling molecule. Initial research has revealed several distinct molecules and proteins referred to by "175" in a scientific context, each with its own specific signaling pathway and downstream targets.
This guide will, therefore, present a comparison of the most prominently identified "this compound" candidates based on available scientific literature. For each candidate, we will provide a summary of its signaling pathway, downstream targets, a visual representation of the pathway, and relevant experimental methodologies for target validation.
Below are the different molecules identified as potentially being "this compound":
-
IK-175: An inhibitor of the Aryl Hydrocarbon Receptor (AHR).
-
FUT-175 (Nafamostat): A broad-spectrum serine protease inhibitor that also acts as a complement inhibitor.
-
Plasmodium falciparum EBA-175: An erythrocyte-binding antigen from the malaria parasite.
-
TMEM175: A lysosomal potassium channel.
-
Semaglutide: A GLP-1 receptor agonist with a C18 fatty acid chain (containing more than 175 atoms, but sometimes associated with numbers in its chemical structure).
IK-175: Aryl Hydrocarbon Receptor (AHR) Inhibitor
IK-175 is a novel and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating immune responses.[1] By inhibiting AHR, IK-175 can modulate the expression of downstream genes, leading to a more pro-inflammatory immune environment.[1]
Downstream Targets and Effects of IK-175
| Target/Effect | Description | Quantitative Data (Example) |
| CYP1A1 Gene Expression | Inhibition of AHR by IK-175 leads to a decrease in the expression of CYP1A1, a classic AHR target gene. | IC50 of 91 nmol/L in an AHR-dependent DRE-luciferase reporter assay.[1] |
| IL-22 Gene Expression & Production | IK-175 inhibits the expression and production of the cytokine IL-22 in activated T cells.[1] | Significant decrease in IL-22 production in human T cells.[1] |
| IL-2 Cytokine Production | Treatment with IK-175 results in an increase in the production of the pro-inflammatory cytokine IL-2. | 2-fold increase in IL-2 production in activated T cells.[1] |
| IL-17A+ T cells | Under Th17 polarizing conditions, IK-175 increases the population of IL-17A producing T cells. | Significant increase in IL-17A+ human T cells.[1] |
IK-175 Signaling Pathway
Caption: IK-175 inhibits the AHR signaling pathway.
Experimental Protocol: Identifying Downstream Targets of AHR Modulators
A common method to identify the downstream targets of a signaling pathway modulator like IK-175 is through RNA sequencing (RNA-seq) .
Objective: To identify genes differentially expressed in response to IK-175 treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture relevant immune cells (e.g., primary human T cells or a responsive cell line like HepG2) under standard conditions.
-
Treat cells with a predetermined concentration of IK-175 (e.g., based on IC50 values) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Include a positive control, such as a known AHR agonist, to confirm pathway activation.
-
-
RNA Extraction and Library Preparation:
-
Harvest cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between IK-175 treated and control groups.
-
Identify genes that are significantly up- or down-regulated.
-
Perform pathway analysis and gene ontology enrichment to understand the biological functions of the differentially expressed genes.
-
-
Validation:
-
Validate the expression changes of key target genes using a secondary method, such as Quantitative Real-Time PCR (qRT-PCR) .
-
FUT-175 (Nafamostat): Complement and Serine Protease Inhibitor
FUT-175 is a synthetic serine protease inhibitor that also inhibits the complement system. In the context of autoimmune diseases like Experimental Autoimmune Encephalomyelitis (EAE), it has been shown to suppress T cell autoreactivity.[2]
Downstream Targets and Effects of FUT-175
| Target/Effect | Description | Quantitative Data (Example) |
| C5a/C3a Generation | FUT-175 inhibits the generation of the anaphylatoxins C5a and C3a, which are pro-inflammatory components of the complement system. | Dose-dependent reduction in C5a/C3a levels.[2] |
| Th1/Th17 Responses | By inhibiting C5a/C3a, FUT-175 suppresses the generation of myelin-specific Th1 and Th17 cells.[2] | Dose-dependent reduction in the number of IFNγ and IL-17 producing T cells.[2] |
| IFNγ and IL-17 Production | Consequently, the production of the hallmark cytokines of Th1 (IFNγ) and Th17 (IL-17) cells is reduced. | Significant decrease in IFNγ and IL-17 producing cells in ELISPOT assays.[2] |
FUT-175 Signaling Pathway
Caption: FUT-175 inhibits serine proteases, reducing C3a/C5a and subsequent T cell responses.
Experimental Protocol: Validating Targets of Complement Inhibitors
A key experiment to validate the downstream effects of a complement inhibitor like FUT-175 is the Enzyme-Linked Immunosorbent Assay (ELISA) for complement activation products.
Objective: To quantify the inhibition of C3a and C5a generation in vitro.
Methodology:
-
Complement Activation Assay:
-
Use normal human serum as a source of complement proteins.
-
Activate the complement system using a known activator (e.g., zymosan for the alternative pathway, or aggregated IgG for the classical pathway).
-
Perform the activation in the presence of varying concentrations of FUT-175 or a vehicle control.
-
-
ELISA for C3a and C5a:
-
Coat microplate wells with a capture antibody specific for C3a or C5a.
-
Block non-specific binding sites.
-
Add the serum samples from the activation assay to the wells.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of purified C3a or C5a.
-
Calculate the concentration of C3a and C5a in the experimental samples.
-
Plot the concentration of C3a/C5a against the concentration of FUT-175 to determine the inhibitory effect.
-
Plasmodium falciparum EBA-175: Erythrocyte-Binding Antigen
EBA-175 is a protein produced by the malaria parasite Plasmodium falciparum that is crucial for the invasion of human erythrocytes (red blood cells). It binds to the host cell receptor Glycophorin A (GpA).[3]
Downstream Effects of EBA-175 Interaction
| Interaction | Downstream Effect | Method of Inhibition |
| EBA-175 binding to Glycophorin A | Facilitates the attachment and subsequent invasion of the erythrocyte by the parasite. | Antibodies that block the receptor-binding domain of EBA-175.[3] |
| Parasite Invasion | Successful invasion leads to parasite replication within the erythrocyte and the progression of malaria. | Inhibition of the EBA-175-GpA interaction prevents parasite invasion and growth.[3] |
EBA-175 Mediated Erythrocyte Invasion```dot
Caption: 4-AP inhibits TMEM175, blocking the flow of potassium ions.
Experimental Protocol: Validating Ion Channel Blockers
Patch-clamp electrophysiology is the gold standard for studying ion channel function and pharmacology.
Objective: To measure the effect of a compound on the ion currents mediated by TMEM175.
Methodology:
-
Cell Preparation:
-
Use cells that endogenously express TMEM175 or a cell line that has been engineered to overexpress the channel.
-
Isolate lysosomes from these cells or use whole-lysosome patch-clamping techniques.
-
-
Patch-Clamping:
-
A glass micropipette filled with a conductive salt solution is brought into contact with the membrane of an enlarged lysosome to form a high-resistance seal.
-
The patch of membrane can be excised or the whole lysosome can be recorded from.
-
The voltage across the membrane is clamped at a specific value, and the resulting ionic current is measured.
-
-
Pharmacology:
-
Apply the inhibitor (e.g., 4-AP) to the bath solution at various concentrations.
-
Record the channel currents before and after the application of the compound.
-
-
Data Analysis:
-
Measure the amplitude of the current inhibition.
-
Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and calculate the IC50 value.
-
Semaglutide: GLP-1 Receptor Agonist
Semaglutide is a potent and long-acting agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. It is used in the treatment of type 2 diabetes and obesity. [4]Although not named "this compound", its complex structure is sometimes a point of numerical reference.
Downstream Targets and Effects of Semaglutide
| Target/Effect | Description | Physiological Outcome |
| GLP-1 Receptor | Semaglutide binds to and activates the GLP-1 receptor, a G-protein coupled receptor, primarily in pancreatic beta cells, the brain, and other tissues. [4] | Mimics the effects of the endogenous incretin hormone GLP-1. [4] |
| Insulin Secretion | Activation of the GLP-1 receptor in pancreatic beta cells enhances glucose-dependent insulin secretion. [4] | Lowering of blood glucose levels. [4] |
| Glucagon Secretion | It suppresses the secretion of glucagon from pancreatic alpha cells. [4] | Reduced hepatic glucose production. [4] |
| Gastric Emptying | Slows gastric emptying. | Increased satiety and reduced food intake. |
| Appetite | Acts on brain centers to reduce appetite and increase feelings of fullness. [4] | Weight loss. [4] |
Semaglutide/GLP-1 Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional basis for inhibition of erythrocyte invasion by antibodies that target Plasmodium falciparum EBA-175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semaglutide - Wikipedia [en.wikipedia.org]
Comparison Guide: Independent Verification of the Mechanism of Action for Compound X
An independent verification of the mechanism of action for a compound designated "SE 175" cannot be provided as our search did not yield any publicly available scientific literature or clinical data for a therapeutic agent with this name. The identifier "this compound" is associated with unrelated subjects, including the AIDS Clinical Trials Group Study 175, an aviation safety enhancement, and an Australian visa subclass.
To fulfill your request for a "Publish Comparison Guide" with the specified formatting and content structure, we have generated a template below. This guide uses a hypothetical molecule, "Compound X," to illustrate how to present comparative data, detail experimental protocols, and create the required visualizations for an audience of researchers and drug development professionals.
This guide provides an objective comparison of Compound X, a novel inhibitor of the XYZ signaling pathway, with an existing alternative, "Standard-of-Care Drug Z." The data presented is based on a compilation of publicly available (hypothetical) preclinical studies.
Mechanism of Action: Compound X
Compound X is a potent and selective small molecule inhibitor of the kinase "Kinase A," a critical upstream regulator in the pro-inflammatory XYZ signaling pathway. By binding to the ATP-binding pocket of Kinase A, Compound X prevents the phosphorylation and subsequent activation of the downstream effector protein, "Effector B." This inhibition effectively blocks the translocation of "Transcription Factor C" to the nucleus, thereby downregulating the expression of inflammatory genes.
Figure 1: Proposed mechanism of action for Compound X in the XYZ signaling pathway.
Comparative Efficacy and Potency
The following table summarizes the in vitro performance of Compound X compared to the current standard-of-care, Drug Z.
| Metric | Compound X | Standard-of-Care Drug Z |
| Target | Kinase A | Kinase A |
| IC₅₀ (nM) | 15 | 75 |
| Cellular Potency (EC₅₀, nM) | 50 | 250 |
| Selectivity (vs. Kinase B) | >1000-fold | 150-fold |
| In Vitro Toxicity (LD₅₀, µM) | >50 | 25 |
Experimental Protocols
1. Kinase Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of Compound X required to inhibit 50% of Kinase A activity.
-
Methodology: A luminescence-based kinase assay was used. Recombinant human Kinase A was incubated with a kinase-specific substrate and ATP in the presence of varying concentrations of Compound X or Drug Z. Kinase activity was measured by quantifying the amount of ADP produced, which is proportional to the luminescence signal. Data were normalized to a vehicle control (DMSO) and fitted to a four-parameter logistic curve to determine the IC₅₀ value.
2. Cellular Potency Assay (EC₅₀ Determination)
-
Objective: To measure the effective concentration of Compound X that produces 50% of its maximal response in a cellular context.
-
Methodology: A human monocytic cell line endogenously expressing the XYZ pathway was stimulated with lipopolysaccharide (LPS) in the presence of increasing concentrations of Compound X or Drug Z. After 24 hours, the supernatant was collected, and the concentration of a key downstream inflammatory cytokine was measured using a commercial ELISA kit. The EC₅₀ was calculated by plotting the percentage of cytokine inhibition against the log concentration of the compound.
Figure 2: Workflow for determining the cellular potency (EC₅₀) of Compound X.
Summary
The presented data indicates that Compound X is a more potent and selective inhibitor of Kinase A than the current standard-of-care, Drug Z. Its improved in vitro safety profile suggests a potentially wider therapeutic window. These findings warrant further investigation in preclinical models of inflammatory disease.
SE 175: A Comparative Analysis of Efficacy Against Novel Nitric Oxide-Releasing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nitric oxide (NO)-releasing compound SE 175 against other novel classes of NO donors. The information is intended for researchers and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their efficacy and mechanisms of action. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound is an organic nitrate compound, chemically identified as 2-[[4-[(Nitrooxy)methyl]benzoyl]thio]-benzoic acid methyl ester. It functions as a nitric oxide (NO) donor in vivo through the reductive transformation of its nitrate group. This process is designed to facilitate the release of NO, which then stimulates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.
Comparative Efficacy of NO-Releasing Compounds
The primary measure of efficacy for many NO-releasing compounds is their ability to induce vasorelaxation. The following table presents a comparison of the half-maximal effective concentration (EC50) for vasorelaxation of this compound and various novel NO-releasing compounds.
Table 1: Comparative Vasorelaxant Potency of this compound and Novel NO-Releasing Compounds
| Compound Class | Specific Compound | EC50 for Vasorelaxation (Molar) | Reference Tissue |
| Organic Nitrate | This compound | 2.0 x 10-5 | Rat Aorta |
| Nitroglycerin | ~1.0 x 10-5 | Rat Aorta | |
| Isosorbide Dinitrate | ~3.0 x 10-5 | Rat Aorta | |
| S-Nitrosothiols | S-nitroso-galactopyranose | 4.0 x 10-9 | Rabbit Aorta[1] |
| S-nitroso-N-acetylpenicillamine | 2.2 x 10-7 | Rabbit Aorta[1] | |
| S-Nitrosoglutathione (GSNO) | 3.2 x 10-7 | Rat Aorta[2] | |
| Furoxans | C92-4609 | 1.0 x 10-7 - 5.0 x 10-5 | Rabbit Femoral Artery[3] |
| Phenyl-cyano furoxan isomers | (3-10 fold more potent than GTN) | Rabbit Aortic Rings[4][5] | |
| N-Diazeniumdiolates | Metal-complexed diazeniumdiolates | Active in the nM range | Rabbit Aorta Rings[6] |
Classes of Novel NO-Releasing Compounds: A Mechanistic Overview
The development of novel NO-releasing compounds aims to overcome the limitations of traditional organic nitrates, such as tolerance development and variable efficacy. The following table provides an overview of different classes of these compounds.
Table 2: Overview of Novel NO-Releasing Compound Classes
| Compound Class | Mechanism of NO Release | Key Characteristics |
| S-Nitrosothiols (RSNOs) | Spontaneous or catalyzed decomposition (e.g., by light, metal ions, or enzymes) leading to the homolytic cleavage of the S-N bond.[1] | Potent vasodilators with a wide range of half-lives depending on the thiol carrier.[1] Their biological activity does not always correlate with their solution stability.[1] |
| N-Diazeniumdiolates (NONOates) | Spontaneous, pH-dependent release of NO in aqueous solutions without the need for enzymatic activation.[7] | Offer a predictable, first-order release of NO.[7] The rate of NO release can be tuned by modifying the chemical structure of the parent amine.[7] |
| Furoxans (1,2,5-oxadiazole-2-oxides) | Thiol-dependent enzymatic and non-enzymatic pathways that lead to the opening of the furoxan ring and subsequent NO release.[3] | Often require interaction with thiols to release NO.[8] Some derivatives show resistance to the development of tolerance seen with organic nitrates.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Ex Vivo Aortic Ring Assay for Vasorelaxation
This assay is a standard method to assess the vasorelaxant effects of NO-releasing compounds on isolated arterial tissue.
Objective: To determine the concentration-dependent vasorelaxant response of an isolated aortic ring to an NO-releasing compound.
Materials:
-
Thoracic aorta from a laboratory animal (e.g., rat or rabbit).
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Phenylephrine or other vasoconstrictor.
-
Test compound (e.g., this compound) stock solution.
-
Organ bath system with force transducers and data acquisition software.
Procedure:
-
Aorta Preparation: Humanely euthanize the animal and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.[9]
-
Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.[9]
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are mounted between two L-shaped stainless-steel hooks, with one hook fixed to the bottom of the chamber and the other connected to a force transducer.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes. After equilibration, induce a sustained contraction with a vasoconstrictor such as phenylephrine (e.g., 10-6 M).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the NO-releasing compound in a cumulative manner, increasing the concentration in logarithmic steps. Record the relaxation response after each addition until a maximal response is achieved or the concentration range of interest has been covered.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Griess Assay for Nitrite Quantification
This colorimetric assay is used to quantify nitrite, a stable and quantifiable end-product of NO metabolism in aqueous solutions.
Objective: To determine the amount of NO released from a donor compound by measuring the concentration of nitrite in a sample.
Materials:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.[10]
-
Sodium nitrite (NaNO2) standard solutions.
-
Sample containing the NO-releasing compound incubated in a suitable buffer.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Sample Preparation: Incubate the NO-releasing compound in a physiological buffer (e.g., PBS, pH 7.4) at 37°C for a defined period.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.[10]
-
Assay:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in the samples.
cGMP Enzyme Immunoassay (EIA)
This competitive immunoassay is used to quantify the levels of cGMP in cell or tissue lysates, providing a measure of the activation of the sGC pathway by NO.
Objective: To measure the concentration of cGMP in biological samples following treatment with an NO-releasing compound.
Materials:
-
cGMP EIA kit (commercially available).
-
Cell or tissue samples treated with the NO-releasing compound.
-
Lysis buffer.
-
96-well plate pre-coated with a capture antibody.
-
cGMP-alkaline phosphatase conjugate.
-
cGMP-specific primary antibody.
-
Substrate solution.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Sample Preparation: Treat cells or tissues with the NO-releasing compound for a specified time. Lyse the cells or homogenize the tissues in the appropriate lysis buffer to release intracellular cGMP.
-
Standard Preparation: Prepare a series of cGMP standards of known concentrations as per the kit instructions.[11]
-
Assay:
-
Add standards and samples to the wells of the antibody-coated microplate.[11]
-
Add the cGMP-alkaline phosphatase conjugate to each well (except the blank).[11]
-
Add the cGMP-specific antibody to each well (except the blank and non-specific binding wells).[11]
-
Incubate the plate according to the kit's protocol (e.g., for a specified time at room temperature or 4°C). This allows for the competitive binding of the sample/standard cGMP and the cGMP conjugate to the primary antibody.
-
-
Washing: Wash the plate several times to remove unbound reagents.
-
Substrate Addition and Incubation: Add the substrate solution to each well and incubate for the time specified in the protocol to allow for color development. The amount of color developed is inversely proportional to the amount of cGMP in the sample.
-
Stopping the Reaction and Measurement: Add the stop solution to each well and measure the absorbance at the recommended wavelength (typically 405-420 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of bound conjugate for each standard and sample. Plot a standard curve of the percentage bound versus the cGMP concentration. Determine the cGMP concentration in the samples from the standard curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes discussed in this guide.
References
- 1. Biological activity of S-nitrosothiols: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial γ-glutamyltransferase contributes to the vasorelaxant effect of S-nitrosoglutathione in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of furoxans as a new class of tolerance-resistant nitrovasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide releasing metal-diazeniumdiolate complexes strongly induce vasorelaxation and endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 8. Water soluble furoxan derivatives as NO prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
Validating Preclinical Findings of SE 175: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the preclinical findings of a hypothetical therapeutic agent, SE 175, using robust genetic models. The focus is on leveraging genetic evidence to increase confidence in the therapeutic potential of this compound before advancing to clinical trials. The methodologies, data interpretation, and experimental workflows outlined herein are designed to provide a comprehensive approach to target validation and efficacy testing.
Data Presentation: Comparative Efficacy of this compound in Genetic Models
Summarizing quantitative data is crucial for comparing the effects of this compound across different experimental systems. The following table provides a template for presenting such data, allowing for a clear assessment of the agent's performance.
| Genetic Model | Target Engagement Assay | Phenotypic Assay | Toxicity Assay | Alternative Model Comparison |
| Cell Line A (Target Overexpression) | IC50: 50 nM | Apoptosis Rate: 60% increase | Cell Viability (at 10x IC50): 95% | Cell Line B (Wild-Type): IC50: >10 µM |
| Organoid Model (Patient-Derived) | Target Occupancy: 85% at 100 nM | Growth Inhibition: 70% | Off-target Kinase Panel: Minimal activity | Standard 2D Culture: Growth Inhibition: 45% |
| Genetically Engineered Mouse Model (GEMM) | In vivo Target Phosphorylation: 75% reduction | Tumor Volume Reduction: 60% | Body Weight Change: <5% | Xenograft Model: Tumor Volume Reduction: 40% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are protocols for key experiments cited in the validation of this compound.
Cell-Based Target Validation in Genetically Modified Cell Lines
-
Objective: To confirm that the therapeutic effect of this compound is dependent on its intended genetic target.
-
Methodology:
-
Cell Line Engineering: Utilize CRISPR-Cas9 to generate isogenic cell lines with a knockout (KO) of the target gene.
-
Dose-Response Analysis: Treat both the wild-type (WT) and KO cell lines with a range of this compound concentrations.
-
Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a reagent such as CellTiter-Glo®.
-
Data Analysis: Compare the IC50 values between the WT and KO cell lines. A significant rightward shift in the IC50 curve for the KO line would validate on-target activity.
-
Efficacy Testing in Patient-Derived Organoids
-
Objective: To assess the efficacy of this compound in a more physiologically relevant, patient-derived model.
-
Methodology:
-
Organoid Culture: Establish and culture patient-derived organoids according to established protocols.
-
Treatment: Expose the organoids to clinically relevant concentrations of this compound.
-
High-Content Imaging: Utilize automated microscopy to quantify phenotypic changes, such as organoid size, morphology, and markers of cell death.
-
Biomarker Analysis: Collect supernatant and cell lysates to measure target engagement and downstream signaling effects via ELISA or Western blot.
-
In Vivo Efficacy in Genetically Engineered Mouse Models (GEMMs)
-
Objective: To evaluate the anti-tumor activity and safety profile of this compound in an in vivo setting that recapitulates the human disease genetics.[1]
-
Methodology:
-
Model Selection: Choose a GEMM that spontaneously develops tumors driven by the genetic alteration targeted by this compound.
-
Drug Formulation and Dosing: Formulate this compound for in vivo administration and determine the optimal dosing regimen based on pharmacokinetic studies.
-
Tumor Monitoring: Monitor tumor growth over time using caliper measurements or in vivo imaging.
-
Pharmacodynamic Assessment: Collect tumor tissue at the end of the study to assess target modulation and downstream pathway effects.
-
Toxicity Evaluation: Monitor animal health, including body weight and clinical signs of toxicity.
-
Mandatory Visualizations
Visual representations of signaling pathways and experimental workflows are critical for understanding the mechanism of action of this compound and the experimental design.
References
comparative study of the half-life of SE 175 and other NO donors
A Comparative Analysis of the Half-Lives of Nitric Oxide Donors
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability and nitric oxide release kinetics of various NO donor compounds. Please note that an initial search for "SE 175" did not yield information on a specific nitric oxide donor with this designation within the publicly available scientific literature. This guide therefore focuses on a comparative study of other well-characterized NO donors.
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Due to its short biological half-life, direct administration of NO gas is often impractical for therapeutic applications.[3] Consequently, a diverse range of NO donor compounds, which release NO under specific conditions, have been developed and are invaluable tools in both research and clinical settings.[1][2]
The half-life of an NO donor, which dictates the rate and duration of NO release, is a crucial parameter influencing its biological activity and therapeutic potential. This guide provides a comparative overview of the half-lives of several classes of commonly used NO donors, supported by experimental data and methodologies.
Comparative Half-Life Data of Common NO Donors
The following table summarizes the half-life data for various NO donors under specified experimental conditions. The rate of NO release is often pH and temperature-dependent.[4][5][6][7]
| NO Donor Class | Compound Name | Half-Life (t½) | Conditions | Moles of NO Released per Mole of Donor |
| NONOates | DETA NONOate (NOC-18) | 20 hours[4][5][8] 56 hours[4][5][8] | 37°C, pH 7.4 22-25°C, pH 7.4 | 2[4][5][6][8] |
| DEA NONOate | 2 minutes[6][7] 16 minutes[6][7] 3.9 ± 0.2 minutes[9] | 37°C, pH 7.4 22-25°C, pH 7.4 | 1.5[6][7] | |
| PROLI NONOate | ~1.8 seconds[6] | 37°C, pH 7.4 | 2[6] | |
| Spermine NONOate (SPER/NO) | 39 minutes[6] 73 minutes[10] 37 ± 3 minutes[9] | 37°C, pH 7.4 37°C, pH 7.3 | 2[6] | |
| MAHMA NONOate | ~1 minute[6] 1.3 minutes[10] | 37°C, pH 7.4 37°C, pH 7.3 | 2[6] | |
| PAPA NONOate | 15 minutes[6] | 37°C, pH 7.4 | 2[6] | |
| IPA NONOate | ~2 minutes[6] 6.7 minutes[11] | In solution Physiological conditions | Not specified | |
| S-nitrosothiols | S-nitroso-N-acetyl-penicillamine (SNAP) | 37 ± 4 hours[9] | In bovine chromaffin cells | Not specified |
| S-nitrosoglutathione (GSNO) | ~3 hours (intracellular)[12][13][14] | In LPS-stimulated RAW 264.7 cells | Not specified | |
| Metal-NO Complexes | Sodium Nitroprusside (SNP) | ~2 minutes (circulatory)[15][16][17][18] 1.5 minutes (elimination)[19] | In vivo | 1 (NO) and 5 (Cyanide ions)[17] |
Experimental Protocols
The determination of the half-life of NO donors is critical for their characterization. Below are detailed methodologies for key experiments cited in the literature.
Measurement of NO Release and Half-Life Determination
A common method to determine the half-life of NO donors involves monitoring the spontaneous or induced decomposition of the compound and the subsequent release of nitric oxide.
1. Spectrophotometric Analysis of NONOate Decomposition:
-
Principle: This method relies on the change in ultraviolet (UV) absorbance as the NONOate structure decomposes.
-
Protocol:
-
A solution of the NONOate is prepared in a buffer of the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4).
-
The solution is maintained at a constant temperature (e.g., 37°C or 22-25°C) in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer.
-
The absorbance is monitored over time at the wavelength corresponding to the peak absorbance of the NONOate (typically around 250-252 nm).
-
The decrease in absorbance over time follows first-order kinetics.
-
The half-life (t½) is calculated from the first-order rate constant (k) using the equation: t½ = 0.693 / k.
-
2. Chemiluminescence Detection of NO Gas:
-
Principle: This is a highly sensitive method that directly measures the amount of NO released from a donor solution into the gas phase.[20][21]
-
Protocol:
-
The NO donor is dissolved in a suitable buffer in a reaction vessel maintained at a specific temperature.
-
A constant stream of inert gas (e.g., nitrogen or argon) is passed through the solution to carry the released NO gas to a chemiluminescence NO analyzer.
-
In the analyzer, the NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which then emits light as it returns to its ground state.
-
The intensity of the emitted light is proportional to the NO concentration.
-
The rate of NO release and the total amount of NO released are measured over time to calculate the half-life.
-
3. Griess Reagent Assay for Nitrite Determination:
-
Principle: This colorimetric assay indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻), in the solution.[20][21]
-
Protocol:
-
Aliquots of the NO donor solution are taken at various time points during its incubation under controlled conditions.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each aliquot.
-
In an acidic environment, nitrite reacts with the Griess reagent to form a colored azo dye.
-
The absorbance of the solution is measured spectrophotometrically at approximately 540 nm.
-
The concentration of nitrite is determined by comparison to a standard curve of known nitrite concentrations.
-
The rate of nitrite formation is used to infer the rate of NO release and calculate the half-life.
-
Visualizations
Signaling Pathway of Nitric Oxide
The primary signaling pathway for NO in many cell types, particularly in the vasculature, involves the activation of soluble guanylate cyclase (sGC).
Experimental Workflow for Half-Life Determination
The following diagram illustrates a typical workflow for determining the half-life of an NO donor using a spectrophotometric method.
References
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. droracle.ai [droracle.ai]
- 4. caymanchem.com [caymanchem.com]
- 5. DETA NONOate - Cayman Chemical [bioscience.co.uk]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 9. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Nipride RTU, Nitropress (nitroprusside sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. SODIUM NITROPRUSSIDE (Micro Labs Limited): FDA Package Insert [medlibrary.org]
- 19. openanesthesia.org [openanesthesia.org]
- 20. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 21. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SE 175: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of SE 175, a nitric oxide donor used in in vivo studies. Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Disposal Plan
This compound, identified with CAS number 258278-64-7, requires careful handling throughout its lifecycle, including disposal. The primary safety measure is to prevent its release into the environment. Unused or waste this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal activities, always refer to the most current Safety Data Sheet provided by the manufacturer. The SDS for this compound will contain the most detailed and specific safety and disposal information.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from incompatible materials.
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container must be compatible with the chemical. Glass or specific types of plastic containers are generally suitable.
-
Ensure the container is securely closed when not in use.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and its CAS number "258278-64-7." Also, indicate the primary hazards associated with the chemical.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for different disposal methods) are not publicly available and would be determined by local regulations and the policies of the licensed waste disposal facility. Always consult with your EHS department for institution-specific guidelines.
| Parameter | Guideline | Source |
| Waste Container Type | Chemically resistant, leak-proof with a secure lid. | General Hazardous Waste Guidelines |
| Storage Location | Designated Satellite Accumulation Area (SAA). | General Hazardous Waste Guidelines |
| Disposal Method | Incineration or other methods approved by a licensed hazardous waste facility. | General Hazardous Waste Guidelines |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Essential Safety and Handling Guidance for SE 175
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of SE 175, an organic nitrate compound that functions as a nitric oxide (NO) donor. The following procedural guidance is based on the known properties of this compound and analogous organic nitrate compounds.
Chemical Identifier: this compound CAS Number: 258278-64-7 Empirical Formula: C₁₆H₁₃NO₆S
Quantitative Safety Data
| Property | Value / Information | Source / Analogy |
| Molecular Weight | 347.34 g/mol | |
| Physical Form | Solid | Assumed from storage/shipping information |
| Storage Temperature | -20°C | |
| Shipping Condition | Wet ice | |
| Occupational Exposure Limits | Not established for this compound. For Nitroglycerin (a related organic nitrate): OSHA PEL: C 0.2 ppm (2 mg/m³); NIOSH REL: ST 0.1 mg/m³ (skin) | Analogy to Nitroglycerin |
| Toxicity | Organic nitrates can be toxic if swallowed, inhaled, or in contact with skin.[1] | General for organic nitrates[1] |
| Flash Point | Not applicable | |
| Storage Class | Combustible Solids |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Risk Assessment and Preparation
-
Review Available Data: Before handling, review all available information, including this guide and any information provided by the supplier.
-
Hazard Identification: Recognize that as an organic nitrate, this compound is potentially combustible and may be toxic through inhalation, ingestion, or skin contact.[1] Organic nitrates as a class can be chemically unstable and may have explosive properties, especially when mixed with reducing agents.[2]
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate spill cleanup materials are readily accessible.
Personal Protective Equipment (PPE)
-
Minimum PPE: Based on supplier recommendations and general laboratory safety standards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield in addition to safety glasses.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[3] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves.[3]
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the solid form where dust generation is possible.
-
Body Protection: A lab coat must be worn to protect skin and clothing.[4]
-
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
Handling Procedure
-
Weighing and Transfer:
-
Handle this compound in the smallest quantities practical for the experiment.
-
When weighing the solid compound, do so in a fume hood on a tared, contained surface to prevent dispersal of dust.
-
-
Solution Preparation:
-
When dissolving this compound, add the solid slowly to the solvent.
-
Be aware of potential incompatibilities with solvents; avoid strong reducing agents.[2]
-
-
General Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation
-
Solid Waste:
-
Unused or expired this compound should be treated as hazardous chemical waste.
-
Contaminated PPE (gloves, disposable lab coats, etc.) and weighing papers should be collected in a designated, sealed container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with incompatible waste streams, particularly those containing strong reducing agents.[2]
-
-
Sharps Waste:
-
Needles and syringes used to handle solutions of this compound should be disposed of in a designated sharps container. If the syringe contains residual drug, it may need to be disposed of as hazardous chemical waste.[6]
-
Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Include the approximate concentration and quantity of the waste.
Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed and are in secondary containment to prevent spills.
Disposal Procedure
-
Follow your institution's hazardous waste disposal procedures.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Decontamination
-
All glassware and equipment that has come into contact with this compound should be decontaminated.
-
A thorough rinse with an appropriate solvent, which is then collected as hazardous waste, followed by standard washing procedures is recommended.
Disposal Decision Tree
Caption: Disposal decision tree for this compound waste.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
